Physicochemical Properties and Characterization of 1-(Morpholin-3-yl)propan-2-ol: A Technical Guide
Executive Summary In contemporary medicinal chemistry, the morpholine ring is recognized as a privileged scaffold, frequently incorporated into drug candidates to optimize pharmacokinetic (PK) and pharmacodynamic (PD) pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the morpholine ring is recognized as a privileged scaffold, frequently incorporated into drug candidates to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles ([1]). 1-(Morpholin-3-yl)propan-2-ol (CAS: 1564490-34-1) represents a highly versatile bifunctional building block. By combining the metabolic stability and favorable pKa of a morpholine core with the synthetic adaptability of a secondary alcohol, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes self-validating analytical workflows for its characterization, and details its utility in rational drug design.
Physicochemical Profiling & Mechanistic Insights
To effectively utilize 1-(Morpholin-3-yl)propan-2-ol in synthesis, one must understand the thermodynamic and electronic interplay between its functional groups.
Quantitative Chemical Properties
The following table summarizes the core molecular properties of the compound ([2]):
Property
Value
Mechanistic Significance
IUPAC Name
1-(Morpholin-3-yl)propan-2-ol
Defines the regiochemistry (substitution at C3 of the morpholine ring).
Highly atom-efficient; ideal for fragment-based drug discovery (FBDD).
H-Bond Donors
2 (Secondary Amine, Hydroxyl)
Facilitates strong target-protein interactions (e.g., kinase hinge binding).
H-Bond Acceptors
3 (Ether Oxygen, Amine, Hydroxyl)
Enhances aqueous solubility and modulates the overall lipophilicity (LogD).
Mechanistic Rationale in Drug Design
The strategic value of 1-(Morpholin-3-yl)propan-2-ol lies in its bioisosteric potential ([4]).
The Morpholine Core: Unlike purely aliphatic amines (e.g., piperidine), the heteroatom oxygen in the morpholine ring exerts an electron-withdrawing inductive effect. This lowers the pKa of the secondary amine (typically to ~8.3), ensuring that the molecule is only partially protonated at physiological pH (7.4). This delicate balance prevents the compound from becoming overly polar, thereby maintaining passive membrane permeability.
The Propan-2-ol Linker: The aliphatic side chain terminates in a secondary alcohol. This hydroxyl group not only increases aqueous solubility but also acts as a nucleophilic handle for downstream esterification, etherification, or cross-coupling reactions without disrupting the morpholine ring's conformation.
To ensure scientific integrity during API synthesis, the structural validation of building blocks must be absolute. Below are field-proven, self-validating protocols for characterizing 1-(Morpholin-3-yl)propan-2-ol.
Analytical workflow for the structural validation of 1-(Morpholin-3-yl)propan-2-ol.
High-Resolution LC-MS/MS Profiling
Objective: Confirm the exact mass and assess chromatographic purity.
Step 1: Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 10 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid lowers the pH of the mobile phase, ensuring the secondary amine of the morpholine ring remains fully protonated. This guarantees maximum ionization efficiency in positive Electrospray Ionization (ESI+) mode.
Step 2: Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.
Causality: The highly polar nature of the morpholine and alcohol groups results in early elution. A rapid, steep gradient minimizes longitudinal diffusion, ensuring sharp peak shapes.
Step 3: Mass Spectrometry: Operate in ESI+ mode. Monitor the precursor ion [M+H]⁺ at m/z 146.2.
Self-Validation Checkpoint: Induce Collision-Induced Dissociation (CID). You must observe a prominent product ion at m/z 128.2. This corresponds to the neutral loss of water (-18 Da) from the propan-2-ol side chain. If this fragment is absent, suspect degradation or unintended esterification of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Elucidation
Objective: Map the carbon framework and verify regiochemistry.
Step 1: Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
Causality: Utilizing DMSO-d6 instead of CDCl3 prevents the rapid exchange of the hydroxyl (-OH) and amine (-NH) protons with residual atmospheric moisture. This allows for the distinct observation of these exchangeable protons as well-resolved signals.
Step 2: ¹H-NMR Acquisition (400 MHz): Acquire spectra with a standard 30° pulse sequence.
Causality: High field strength is required to resolve the complex multiplets of the morpholine ring protons (which sit in distinct axial/equatorial environments) from the diastereotopic methylene protons of the propan-2-ol linker.
Self-Validation Checkpoint: Integrate the solvent residual peak (DMSO at 2.50 ppm) against an internal standard (TMS at 0.00 ppm). The total proton integration for the analyte must sum to exactly 15 protons. A deviation indicates either the presence of impurities or incomplete relaxation (necessitating an adjustment of the D1 delay).
Synthetic Utility in Drug Discovery
The incorporation of morpholine bioisosteres is a standard tactic to rescue lead compounds suffering from poor metabolic stability or low aqueous solubility ([4]).
Integration of morpholine scaffolds into lead optimization and PK/PD enhancement.
1-(Morpholin-3-yl)propan-2-ol is particularly valuable because it offers two orthogonal sites for functionalization:
N-Alkylation/Acylation: The secondary amine in the morpholine ring can be readily coupled with aryl halides via Buchwald-Hartwig amination or reacted with acyl chlorides to form stable amides.
O-Functionalization: The secondary alcohol can be converted into a leaving group (e.g., via mesylation or tosylation) or oxidized to a ketone, allowing for further carbon-carbon bond formation via reductive amination or Grignard additions.
Safety, Handling, and GHS Classification
When scaling up syntheses involving 1-(Morpholin-3-yl)propan-2-ol, strict adherence to safety protocols is required. The compound exhibits standard hazards associated with low-molecular-weight amino alcohols.
According to the Globally Harmonized System (GHS), the substance is classified under the following hazard categories ([3]):
Hazard Class
Category
Hazard Statement (Code)
Mitigation Strategy
Acute Toxicity
Category 4
Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332)
Handle exclusively within a certified fume hood. Wear nitrile gloves and chemical safety goggles.
Skin Irritation
Category 2
Causes skin irritation (H315)
In case of contact, flush immediately with copious amounts of water.
STOT SE
Category 3
May cause drowsiness or dizziness (H336)
Ensure adequate laboratory ventilation. Avoid prolonged exposure to vapors.
References
Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
Source: PubMed (Wiley Periodicals, Inc.)
URL: [Link]
Title: 1-(morpholin-3-yl)propan-2-ol — Chemical Substance Information.
Source: NextSDS
URL: [Link]
Mass spectrometry fragmentation patterns of 1-(Morpholin-3-yl)propan-2-ol
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 1-(Morpholin-3-yl)propan-2-ol Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patte...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 1-(Morpholin-3-yl)propan-2-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of 1-(Morpholin-3-yl)propan-2-ol (C₇H₁₅NO₂; Monoisotopic Mass: 145.1103 Da). Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the principal fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By grounding our predictions in fundamental principles of mass spectrometry, including alpha-cleavage and charge-directed fragmentation, we offer a predictive framework for the structural identification and characterization of this and related morpholine-containing compounds. This guide includes detailed experimental protocols, visual diagrams of fragmentation mechanisms, and a discussion of the diagnostic ions crucial for confident structural elucidation.
Introduction
Morpholine is a vital heterocyclic scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and development candidates.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles. The compound 1-(Morpholin-3-yl)propan-2-ol represents a chiral bifunctional building block containing the morpholine heterocycle, a secondary amine, an ether linkage, and a secondary alcohol. Accurate structural characterization of such molecules is paramount in pharmaceutical research and development to confirm identity, assess purity, and identify metabolites or degradants.
Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. Understanding the fragmentation behavior of a molecule is key to interpreting its mass spectrum. This guide provides an expert, in-depth prediction of the fragmentation pathways of 1-(Morpholin-3-yl)propan-2-ol, explaining the causal mechanisms behind the formation of characteristic product ions.
Molecular Structure and Predicted Sites of Ionization & Cleavage
The structure of 1-(Morpholin-3-yl)propan-2-ol contains several key features that will dictate its fragmentation behavior. The monoisotopic mass of the neutral molecule is 145.1103 Da.
Heteroatoms: The molecule possesses three heteroatoms: the secondary amine nitrogen (N-H), the ether oxygen within the morpholine ring, and the hydroxyl oxygen of the alcohol. These are the most likely sites of ionization.
Under Electron Ionization (EI) , ionization typically occurs by removing a non-bonding electron from one of the heteroatoms, forming a radical cation (M⁺•) with a mass-to-charge ratio (m/z) of 145.[2]
Under Electrospray Ionization (ESI) in positive ion mode, protonation will readily occur at the most basic site, the secondary amine, to form an even-electron [M+H]⁺ ion at m/z 146.[3]
Key Bonds: The bonds most susceptible to cleavage are those adjacent (alpha) to the heteroatoms, as this leads to the formation of stable, resonance-stabilized fragment ions.[4][5]
Predicted Fragmentation Pathways: Electron Ionization (EI)
EI is a high-energy technique that generates a radical cation (M⁺•) and induces significant fragmentation. The resulting spectrum is a "fingerprint" of the molecule. The fragmentation of odd-electron ions is driven by the stability of the resulting radical and cation fragments.[2]
Alpha-Cleavage (α-Cleavage)
Alpha-cleavage is the most anticipated and dominant fragmentation pathway for amines and alcohols.[6][7] It involves the homolytic cleavage of a C-C bond adjacent to the heteroatom bearing the radical and charge.
Cleavage adjacent to Nitrogen: The most favorable α-cleavage involves the loss of the propanol sidechain. This breaks the C3-C1' bond, leading to the formation of a stable, resonance-stabilized morpholinium cation at m/z 86 and a neutral propan-2-ol radical. This is predicted to be the base peak in the EI spectrum due to the high stability of the resulting ion.
Cleavage adjacent to Oxygen (Alcohol): Cleavage of the C1'-C2' bond (alpha to the hydroxyl group) would result in the loss of a methyl radical (•CH₃) to form a fragment at m/z 130 . This pathway generates a resonance-stabilized oxonium ion.
Ring Fragmentation of Morpholine
The morpholine ring itself can undergo fragmentation. A common pathway for cyclic ethers and amines involves the loss of small, stable neutral molecules. A characteristic fragmentation could involve the loss of ethylene oxide (C₂H₄O, 44 Da) following a ring-opening event, potentially leading to a fragment at m/z 101 .
Dehydration
As with many alcohols, the molecular ion may lose a molecule of water (H₂O, 18 Da), especially through thermal decomposition in the GC inlet or ion source, leading to a fragment ion at m/z 127 .[6]
Diagram of Predicted EI Fragmentation
Caption: Predicted EI fragmentation pathways for 1-(Morpholin-3-yl)propan-2-ol.
ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, at m/z 146 in positive ion mode. Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is then required to induce fragmentation. The fragmentation of these even-electron species is typically driven by the loss of stable, neutral molecules.[8]
Loss of Water
The most facile and expected fragmentation of the [M+H]⁺ ion is the loss of a neutral water molecule (18 Da) from the protonated propanol sidechain. This is a very common pathway for protonated alcohols and would yield a prominent product ion at m/z 128 .
Loss of the Propanol Sidechain
Cleavage of the C3-C1' bond, facilitated by the protonated amine, can lead to the loss of the entire propan-2-ol sidechain as a neutral molecule (C₃H₈O, 60 Da). This would result in the formation of the protonated morpholine ring fragment at m/z 86 .
Ring Opening and Subsequent Losses
The protonated morpholine ring can undergo a ring-opening reaction. This can be followed by the loss of small neutral molecules. For instance, subsequent to the loss of water (forming m/z 128), a further loss of ethene (C₂H₄, 28 Da) could occur, leading to a fragment at m/z 100 .
Diagram of Predicted ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of 1-(Morpholin-3-yl)propan-2-ol.
Summary of Predicted Diagnostic Ions
The following table summarizes the key predicted fragment ions that can be used to identify 1-(Morpholin-3-yl)propan-2-ol and differentiate it from its isomers.
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Proposed Neutral Loss
Structural Significance
EI
145 (M⁺•)
86 (Base Peak)
•C₃H₇O
α-cleavage, confirms morpholine ring
EI
145 (M⁺•)
130
•CH₃
α-cleavage at alcohol, confirms propanol
EI
145 (M⁺•)
127
H₂O
Dehydration from alcohol group
ESI-MS/MS
146 ([M+H]⁺)
128
H₂O
Facile loss of water from alcohol
ESI-MS/MS
146 ([M+H]⁺)
86
C₃H₈O
Loss of the propanol sidechain
Experimental Protocol for Mass Spectrometric Analysis
This section provides a self-validating protocol for acquiring high-quality mass spectra of 1-(Morpholin-3-yl)propan-2-ol. The choice between GC-MS and LC-MS depends on the sample matrix and analytical goals. LC-MS is generally preferred for its broader applicability to non-volatile compounds and soft ionization capabilities.
Workflow Diagram
Caption: General experimental workflow for the MS analysis of 1-(Morpholin-3-yl)propan-2-ol.
LC-MS/MS Method (ESI)
Sample Preparation:
Prepare a 1 mg/mL stock solution of the compound in methanol.
Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid). The use of formic acid is crucial as it provides the source of protons for ESI+ mode and improves chromatographic peak shape.
Liquid Chromatography (LC) Parameters:
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
MS/MS Acquisition: Use Data-Dependent Acquisition (DDA) to trigger fragmentation on the [M+H]⁺ ion at m/z 146.1.
Collision Energy (CID): Perform a ramp of collision energies (e.g., 10-40 eV) to observe both low-energy (e.g., loss of H₂O) and high-energy fragmentations.
GC-MS Method (EI)
Sample Preparation:
Prepare a 1 mg/mL solution in a volatile solvent like Methanol or Dichloromethane.
Note: Derivatization (e.g., silylation of the alcohol and amine) may be required to improve thermal stability and peak shape, though direct analysis is often possible.
Gas Chromatography (GC) Parameters:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Inlet Temperature: 250 °C.
Injection Mode: Split (e.g., 20:1 ratio).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
Mass Spectrometry (MS) Parameters:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching.
Source Temperature: 230 °C.
MS Scan Range: m/z 40-250.
Conclusion
The mass spectrometric fragmentation of 1-(Morpholin-3-yl)propan-2-ol is predicted to be dominated by well-understood, structurally informative pathways. Under Electron Ionization, the primary cleavage is expected to be an alpha-cleavage adjacent to the ring nitrogen, yielding a stable base peak at m/z 86. Under softer Electrospray Ionization followed by CID, the protonated molecule (m/z 146) is expected to readily lose a molecule of water to produce a major fragment at m/z 128. By utilizing the protocols and predictive data within this guide, researchers can confidently identify this molecule, distinguish it from isomers, and apply these principles to the broader class of morpholine-containing pharmaceutical compounds.
References
McLafferty Rearrangement: Definition, Examples and Mechanism . Chemistry Learner.
McLafferty rearrangement . Wikipedia.
McLafferty Rearrangement . Chemistry Steps.
mass spectrometry: McLafferty rearrangement . YouTube.
How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry . Dummies.com.
mass spectrum of propylamine fragmentation pattern . Doc Brown's Chemistry.
Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization . PubMed.
Alpha (α) Cleavage . Chemistry Steps.
Mass Spectrometry of Some Common Functional Groups . Chemistry LibreTexts.
mass spectrum of propan-2-amine (2-aminopropane) . Doc Brown's Chemistry.
Mass Spectrometry of Some Common Functional Groups . Chemistry LibreTexts.
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties . Preprints.org.
Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry . YouTube.
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I . Oriental Journal of Chemistry.
Application Notes and Protocols for the GC-MS Analysis of Morpholine Derivatives . Benchchem.
How to Identify Molecular Fragmentation Patterns in Mass Spectrometry . Dummies.com.
Understanding MS/MS fragmentation pathways of small molecular weight molecules . University of Greenwich.
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 . PMC.
Mass spectra of morpholine cation and fragment ions . ResearchGate.
Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives . Benchchem.
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety . ResearchGate.
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . PMC.
Fragmentation Mechanisms . Michigan State University Department of Chemistry.
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity . IRIS Unibas.
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts.
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . ResearchGate.
Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction . Biological and Molecular Chemistry.
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification . IntechOpen.
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification . ResearchGate.
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification . IntechOpen.
2-(morpholin-3-yl)propan-2-ol — Chemical Substance Information . NextSDS.
MSBNK-Fac_Eng_Univ_Tokyo-JP000270 . MassBank.
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders . MDPI.
mass spectrum of propan-1-ol fragmentation pattern . Doc Brown's Chemistry.
Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences.
mass spectrum of propan-2-ol fragmentation pattern . Doc Brown's Chemistry.
Internal energy and fragmentation of ions produced in electrospray sources . University of Missouri.
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . SciSpace.
A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules . University of Southampton.
ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES . PMC.
Thermodynamic Solubility Profiling of 1-(Morpholin-3-yl)propan-2-ol in Organic Solvents
Executive Summary For researchers and drug development professionals, understanding the solubility profile of highly functionalized pharmaceutical intermediates is critical for optimizing synthesis, purification, and for...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of highly functionalized pharmaceutical intermediates is critical for optimizing synthesis, purification, and formulation workflows. 1-(Morpholin-3-yl)propan-2-ol presents a unique solvation challenge due to its dense array of functional groups. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, predictive modeling using Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for empirical thermodynamic quantification.
Molecular Causality: The Solvation Mechanics
The solubility of 1-(Morpholin-3-yl)propan-2-ol is fundamentally dictated by the structural interplay between its heterocyclic core and its aliphatic side chain. The molecule features a morpholine ring—a six-membered heterocycle containing both a secondary amine and an ether oxygen. This dual-functionality imparts significant basicity and robust hydrogen-bond acceptor capabilities[1].
Attached to this core is a propan-2-ol moiety. The secondary alcohol acts as both a strong hydrogen-bond donor and acceptor, heavily influencing the molecule's cohesive energy density, while the propyl backbone contributes a minor degree of lipophilicity via van der Waals interactions[1].
To predict how this molecule behaves in various organic solvents, we rely on Hansen Solubility Parameters (HSP) . The HSP framework partitions the total cohesive energy of a substance into three distinct intermolecular forces: dispersion forces (
δD
), polar dipole-dipole interactions (
δP
), and hydrogen bonding (
δH
)[2]. According to the HSP model, a solvent will successfully dissolve a solute if their coordinates in three-dimensional "Hansen space" are sufficiently close, minimizing the interaction radius (
Ra
)[3][4].
Structural functional groups of 1-(Morpholin-3-yl)propan-2-ol driving solvent interactions.
Predictive Solubility Matrix
Based on the functional group analysis and the principles of HSP, we can categorize the expected solubility of 1-(Morpholin-3-yl)propan-2-ol across standard organic solvent classes. Because the molecule's
δP
and
δH
parameters are expected to be high, it will exhibit maximum solubility in polar protic and polar aprotic solvents, and minimal solubility in non-polar aliphatic hydrocarbons.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale (Hansen Space Dynamics)
Polar Protic
Methanol, Ethanol, Isopropanol
Very High (>100 mg/mL)
Strong H-bond donor/acceptor synergy with the solute's OH, NH, and ether O groups. Perfect
δH
alignment.
Polar Aprotic
DMSO, DMF, Acetone
High (50–100 mg/mL)
High dipole moments (
δP
) stabilize the molecule's polar surface area without competing for H-bond donors.
Halogenated
Dichloromethane, Chloroform
Moderate to High
Excellent dispersion (
δD
) matching; slight Lewis acid-base pairing with the basic morpholine nitrogen.
Ethers
THF, Diethyl Ether
Moderate
Good
δP
alignment, but lacks H-bond donors to interact with the morpholine ether oxygen.
Non-Polar
Hexane, Heptane, Toluene
Low (<10 mg/mL)
Severe mismatch in cohesive energy density. Lack of
δP
and
δH
capabilities leads to a large
Ra
distance.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive models are useful for solvent selection, empirical quantification is mandatory for regulatory submissions and process chemistry. The gold standard for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method , a protocol aligned with USP <1236> guidelines[5][6].
Unlike kinetic solubility (which measures how fast a compound dissolves), thermodynamic solubility measures the absolute saturation point where the solid phase and the solvated phase are in perfect equilibrium[7]. To ensure absolute scientific integrity, this protocol is designed as a self-validating system : it not only quantifies the dissolved API but also verifies that the undissolved solid has not undergone a solvent-mediated phase transition.
Step-by-Step Workflow
Sample Preparation (Supersaturation):
Add a known excess of 1-(Morpholin-3-yl)propan-2-ol solid to a fixed volume (e.g., 5–10 mL) of the target organic solvent in a tightly sealed, chemically inert glass vial[5][7]. Causality: An excess must be maintained throughout the experiment to ensure the solution remains fully saturated and thermodynamic equilibrium can be reached.
Isothermal Equilibration:
Agitate the suspension using an orbital shaker or magnetic stirrer at a strictly controlled temperature (typically 25.0 ± 0.1 °C) for 24 to 72 hours[7]. Causality: Apparent solubility can falsely present as thermodynamic solubility if the dissolution rate is slow. A 72-hour window ensures the system overcomes any kinetic barriers to reach a true steady state.
Phase Separation:
Separate the undissolved solid from the saturated supernatant. This is ideally done via temperature-controlled centrifugation to avoid the risk of the solute adsorbing onto filter membranes[7]. If filtration is used, a chemically compatible 0.22 µm PTFE syringe filter must be pre-saturated with the solution.
Liquid Phase Quantification (HPLC):
Immediately dilute the clear supernatant with a compatible mobile phase to prevent precipitation. Analyze the concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV or Refractive Index (RID) detection[5][7].
Solid-State Validation (Critical QC Step):
Recover the residual, undissolved solid from the vial and dry it gently. Analyze this residue using X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC)[7]. Causality: Organic solvents can induce the formation of solvates or trigger a transition to a more stable, less soluble polymorph during the 72-hour agitation. If the solid phase has changed, the measured HPLC concentration corresponds to the new polymorph/solvate, not the original starting material.
Standardized shake-flask methodology for thermodynamic solubility profiling.
Data Interpretation & Process Optimization
When executing this protocol for 1-(Morpholin-3-yl)propan-2-ol, researchers must be highly vigilant regarding solvent evaporation. Because the molecule exhibits high solubility in volatile solvents like methanol and dichloromethane, even minor solvent loss during the 72-hour equilibration or the phase separation step will artificially inflate the calculated solubility concentration. Vials must be hermetically sealed, and phase separation should ideally occur within a temperature-controlled environment to prevent temperature fluctuations from altering the saturation point.
By mapping the empirical data generated from this protocol back onto the Hansen space coordinates, development chemists can rationally design binary solvent mixtures (e.g., Ethanol/Heptane) to optimize crystallization yields, ensuring maximum recovery of the intermediate during scale-up manufacturing[3].
References
Ataman Chemicals. MORPHOLINE 99%.
Polybluechem. Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
Wikipedia. Hansen solubility parameter.
Hansen Solubility. HSP for Beginners.
Royal Society of Chemistry. Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters.
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
USP-NF. <1236> Solubility Measurements.
ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?
Application Note: Step-by-Step Synthesis and Isolation Protocol for 1-(Morpholin-3-yl)propan-2-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(Morpholin-3-yl)propan-2-ol (CAS: 1564490-34-1)[1] Application: Building block for ADME-optimized pharmacophores and confor...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: 1-(Morpholin-3-yl)propan-2-ol (CAS: 1564490-34-1)[1]
Application: Building block for ADME-optimized pharmacophores and conformationally restricted analogs.
Executive Summary & Strategic Rationale
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. While 2-substituted and N-substituted morpholines are ubiquitous, 3-substituted morpholines offer unique vector projections for structure-based drug design.
Historically, accessing 3-substituted morpholines required complex de novo ring syntheses, such as the Stannylamine Protocol (SnAP)[2] or titanium-catalyzed intramolecular hydroamination of aminoalkynes[3]. However, late-stage functionalization via directed
α
-lithiation of intact, commercially available saturated N-heterocycles provides a highly convergent and modular alternative[4].
This protocol details the robust, three-step synthesis of 1-(morpholin-3-yl)propan-2-ol via the directed
α
-lithiation of N-Boc-morpholine, followed by Lewis acid-mediated epoxide ring-opening and subsequent deprotection.
Mechanistic Causality & Reaction Design (E-E-A-T)
To ensure a self-validating and reproducible workflow, every reagent and condition in this protocol has been selected based on strict mechanistic requirements:
Why sec-BuLi and TMEDA? n-Butyllithium is insufficiently basic and overly nucleophilic, often leading to competitive attack on the N-Boc carbonyl. sec-BuLi provides the necessary basicity and steric bulk for selective
α
-deprotonation. Tetramethylethylenediamine (TMEDA) is critical; it coordinates the lithium ion, breaking down unreactive hexameric/tetrameric organolithium aggregates into highly reactive monomers[4].
Why
BF3⋅OEt2
during Epoxide Trapping? Organolithium species are hard nucleophiles that often react poorly with epoxides at cryogenic temperatures. The addition of Boron trifluoride etherate (
BF3⋅OEt2
) activates the propylene oxide, shifting the mechanism toward an
SN2
-like transition state. This ensures rapid, regioselective attack of the morpholine C3-anion at the less sterically hindered terminal carbon of the epoxide.
Stereochemical Considerations: Because this baseline protocol uses achiral TMEDA and racemic propylene oxide, the product will be a mixture of diastereomers. If enantiopure material is required, TMEDA can be substituted with a chiral diamine (e.g., (-)-sparteine or a (+)-sparteine surrogate)[2], and enantiopure (R)- or (S)-propylene oxide can be utilized.
Synthetic Workflow Visualization
Caption: Three-step synthetic workflow for 1-(Morpholin-3-yl)propan-2-ol via directed α-lithiation.
Quantitative Data & Stoichiometry
Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
N-Boc-morpholine
187.24
1.00
1.87 g (10 mmol)
Starting Material
TMEDA
116.20
1.20
1.80 mL (12 mmol)
Aggregate Disruptor
sec-BuLi (1.4 M in cyclohexane)
64.06
1.20
8.57 mL (12 mmol)
Strong Base
Propylene Oxide
58.08
1.50
1.05 mL (15 mmol)
Electrophile
BF3⋅OEt2
141.93
1.50
1.85 mL (15 mmol)
Lewis Acid Activator
Trifluoroacetic Acid (TFA)
114.02
10.0
7.65 mL (100 mmol)
Deprotection Reagent
Step-by-Step Experimental Protocol
Phase 1:
α
-Lithiation and Epoxide Trapping
Note: This sequence must be performed under a strictly inert atmosphere (Argon or
N2
) using Schlenk techniques. Glassware must be flame-dried.
System Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add anhydrous Tetrahydrofuran (THF) (30 mL) and N-Boc-morpholine (1.87 g, 10.0 mmol).
Additive Introduction: Inject TMEDA (1.80 mL, 12.0 mmol) via syringe. Stir the solution and cool the flask to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Lithiation: Dropwise, add sec-BuLi (1.4 M in cyclohexane, 8.57 mL, 12.0 mmol) over 15 minutes down the interior wall of the flask to pre-cool the titrant. The solution may develop a pale yellow tint.
Causality Checkpoint: Stir at -78 °C for exactly 60 minutes. Extending this time risks decomposition of the organolithium species; shortening it results in incomplete deprotonation.
Electrophile Activation: In a separate flame-dried vial, prepare a solution of propylene oxide (1.05 mL, 15.0 mmol) in anhydrous THF (5 mL). Add
BF3⋅OEt2
(1.85 mL, 15.0 mmol) to this vial at -78 °C and stir for 5 minutes.
Trapping: Transfer the activated epoxide solution dropwise into the main reaction flask containing the 3-lithio-N-Boc-morpholine at -78 °C.
Reaction Maturation: Maintain the reaction at -78 °C for 2 hours, then slowly remove the cooling bath, allowing the reaction to warm to room temperature over an additional 2 hours.
Quench & Extraction: Quench the reaction by adding saturated aqueous
NH4Cl
(20 mL). Extract the aqueous layer with Ethyl Acetate (
3×30
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (
SiO2
, Hexanes/EtOAc gradient) to isolate 1-(4-Boc-morpholin-3-yl)propan-2-ol .
Phase 2: Boc-Deprotection and Free-Basing
Acidic Cleavage: Dissolve the intermediate 1-(4-Boc-morpholin-3-yl)propan-2-ol in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0 °C in an ice bath.
TFA Addition: Slowly add Trifluoroacetic Acid (TFA) (7.65 mL, 100 mmol). Remove the ice bath and stir at room temperature for 2 hours.
Validation Step: Monitor by TLC (ninhydrin stain) or LC-MS. The disappearance of the Boc-protected mass (
[M+H]+=246.1
) and appearance of the free amine mass (
[M+H]+=146.1
) indicates completion.
Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (
2×10
mL) to remove residual TFA traces, yielding the TFA salt of the product.
Free-Basing: Dissolve the crude salt in minimal Methanol (5 mL) and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated aqueous
NaHCO3
followed by extraction with a highly polar organic solvent mixture (e.g.,
CHCl3
/Isopropanol 3:1) due to the high water solubility of the product.
Final Isolation: Dry the organic extracts over
Na2SO4
, filter, and concentrate to yield the pure 1-(morpholin-3-yl)propan-2-ol as a viscous oil.
Analytical Validation Parameters
To ensure trustworthiness of the synthesized batch, validate against the following expected parameters:
LC-MS (ESI+): Expected
[M+H]+
= 146.11.
1H NMR (
CDCl3
, 400 MHz): Look for the characteristic morpholine backbone protons (multiplets between 2.80 - 3.90 ppm), the newly formed methine proton of the propan-2-ol group (multiplet ~3.95 ppm), and the terminal methyl doublet (~1.15 ppm, J = 6.2 Hz). The absence of the intense 9H singlet at ~1.45 ppm confirms complete Boc removal.
References
[2] Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes. ResearchGate. Available at:
[4] Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry (ACS). Available at:
[3] Kinetic Resolution of Nitrogen Heterocycles with a Reusable Polymer-Supported Reagent. ResearchGate. Available at:
[1] 1-(morpholin-3-yl)propan-2-ol — Chemical Substance Information. NextSDS. Available at:
Application Note: In Vitro Assay Protocols for Evaluating PI3K Inhibitors Derived from 1-(Morpholin-3-yl)propan-2-ol
Executive Summary & Mechanistic Rationale The compound 1-(Morpholin-3-yl)propan-2-ol is a highly versatile, bifunctional building block utilized extensively in Fragment-Based Drug Discovery (FBDD), particularly for synth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The compound 1-(Morpholin-3-yl)propan-2-ol is a highly versatile, bifunctional building block utilized extensively in Fragment-Based Drug Discovery (FBDD), particularly for synthesizing lipid kinase inhibitors. The morpholine heterocycle is a privileged pharmacophore in medicinal chemistry, frequently deployed to target the Phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR)[1].
The Causality of the Pharmacophore:
The structural design of PI3K inhibitors relies heavily on exploiting the ATP-binding pocket. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the Val851 residue in the hinge region of the PI3Kα catalytic domain[2]. Concurrently, the propan-2-ol appendage serves a dual purpose:
Solvent Channel Vectoring: The hydroxyl group can be directed toward the solvent-exposed channel or the ribose affinity pocket, allowing for further synthetic derivatization to enhance target selectivity[3].
Physicochemical Optimization: The aliphatic alcohol improves the aqueous solubility and metabolic stability of the resulting hydrophobic pyrimidine or thienopyrimidine scaffolds[4].
This application note details the self-validating in vitro assay workflows required to evaluate novel synthesized derivatives of 1-(Morpholin-3-yl)propan-2-ol, progressing from primary biochemical screening to cellular target engagement.
Experimental Workflow
The progression from the raw building block to a validated lead compound requires a tiered screening cascade. The workflow below illustrates the critical path from chemical derivatization to biological validation.
Fig 1: FBDD screening cascade for 1-(Morpholin-3-yl)propan-2-ol derivatives.
Protocol I: Biochemical Kinase Assay (TR-FRET)
Rationale: To evaluate the direct inhibitory potency of the morpholine derivatives against PI3Kα, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is strictly preferred over standard Fluorescence Polarization (FP) for high-throughput screening because it utilizes a time delay before measurement, drastically reducing false positives caused by the auto-fluorescence of synthetic library compounds[5].
The assay monitors the conversion of PIP2 to PIP3. It relies on the competitive binding between the enzymatically generated PIP3 and a biotinylated-PIP3 probe for a GST-tagged Grp1 Pleckstrin Homology (PH) domain[6].
Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT. (Note: DTT is critical to maintain the catalytic cysteine residues in a reduced state, while EGTA prevents calcium-dependent protease degradation).
Control Inhibitor: PI-103 (a potent, pan-PI3K morpholine-containing inhibitor)[7].
Step-by-Step Methodology
Compound Preparation: Dissolve 1-(Morpholin-3-yl)propan-2-ol derivatives in 100% DMSO. Prepare a 10-point 3-fold serial dilution. Transfer compounds to a 384-well low-volume microplate, ensuring the final DMSO concentration does not exceed 1% to prevent kinase denaturation[7].
Enzyme-Substrate Mix: Add 5 µL of PI3Kα enzyme and 10 µM PIP2 suspended in assay buffer to the assay plate. Incubate for 15 minutes at room temperature to allow compound binding to the ATP hinge region.
Reaction Initiation: Add 5 µL of ATP to initiate the reaction. Critical Step: The ATP concentration must be set precisely at its Michaelis-Menten constant (
Km
) for PI3Kα (typically ~20 µM). Running the assay at
Km
ensures maximum sensitivity for identifying ATP-competitive inhibitors, which is the established mechanism for morpholine-based compounds[3][7].
Incubation: Seal the plate and incubate for 40 minutes at room temperature[7].
Termination & Detection: Add 10 µL of the Detection Mix (which includes EDTA to chelate Mg²⁺ and immediately halt kinase activity)[7]. Incubate for 1 hour in the dark.
Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm; measure emission at 620 nm (Europium donor) and 665 nm (APC acceptor)[7]. Calculate the HTRF ratio:
(Em665/Em620)×10,000
[7].
Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability or metabolic efflux. Because PI3K generates PIP3—which subsequently recruits and phosphorylates AKT at Thr308 and Ser473—quantifying phosphorylated AKT (pAKT) serves as a highly reliable downstream biomarker for PI3K inhibition[8]. We utilize an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) due to its wash-free, highly sensitive nature for endogenous protein quantification.
Step-by-Step Methodology
Cell Culture: Seed MCF-7 or PC-3 human cancer cells (which possess known hyperactive PI3K signaling) at 10,000 cells/well in a 96-well plate[4][8]. Incubate overnight at 37°C, 5% CO₂.
Starvation: Remove complete media and replace with serum-free media for 4 hours to reduce basal, non-specific kinase signaling.
Compound Treatment: Treat cells with the morpholine derivatives (0.1 nM to 10 µM) for 2 hours.
Lysis: Aspirate media and add 50 µL of AlphaScreen Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.
Lysate Transfer & Bead Addition: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Beads (conjugated with anti-pAKT Ser473 antibody). Incubate for 1 hour at room temperature.
Donor Bead Addition: Under subdued lighting (green filter), add 5 µL of Streptavidin-coated Donor Beads (bound to biotinylated anti-total AKT). Incubate for 1 hour in the dark.
Readout: Excite the plate at 680 nm. The donor beads convert ambient oxygen to singlet oxygen, which diffuses to the acceptor beads if the target is present, emitting light at 520–620 nm. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Quantitative Data Presentation: Representative SAR
The following table summarizes a representative Structure-Activity Relationship (SAR) progression, demonstrating how functionalizing the 1-(Morpholin-3-yl)propan-2-ol fragment translates into potent biochemical and cellular activity.
Compound ID
Structural Modification
PI3Kα IC₅₀ (nM)
pAKT (Ser473) IC₅₀ (nM)
MCF-7 Viability IC₅₀ (µM)
Fragment
1-(Morpholin-3-yl)propan-2-ol (Unmodified)
> 10,000
> 10,000
> 50.0
Deriv-01
+ Thienopyrimidine Core
450
1,200
18.5
Deriv-02
+ Thienopyrimidine Core + 4-phenyl substitution
85
310
4.2
Deriv-03
+ Pyrrolopyrimidine Core + 3-hydroxymethyl
12
48
0.9
PI-103
Positive Control
8
25
0.8
Data Interpretation: The unmodified fragment exhibits no measurable activity on its own, which is standard for FBDD building blocks. However, coupling the morpholine-propanol moiety to a pyrimidine or thienopyrimidine core establishes the necessary spatial geometry for the morpholine oxygen to hydrogen-bond with Val851, driving nanomolar potency[2][4][8].
Process Optimization & Troubleshooting Center: Synthesis of 1-(Morpholin-3-yl)propan-2-ol
Welcome to the Technical Support Center for the synthesis of 1-(Morpholin-3-yl)propan-2-ol. As a highly polar, water-soluble amino alcohol, this target molecule presents unique challenges in both its upstream catalytic c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1-(Morpholin-3-yl)propan-2-ol. As a highly polar, water-soluble amino alcohol, this target molecule presents unique challenges in both its upstream catalytic construction and downstream isolation.
This guide abandons generic advice in favor of a field-proven, four-step synthetic architecture starting from commercially available N-Boc-morpholine[1]. By leveraging an
α
-lithiation/allylation sequence followed by a Tsuji-Wacker oxidation and subsequent reduction, we bypass the poor regioselectivity often seen in direct epoxide-opening routes[2].
I. Synthetic Architecture & Logic Flow
Fig 1. Four-step synthetic workflow for 1-(Morpholin-3-yl)propan-2-ol from N-Boc-morpholine.
II. Validated Step-by-Step Methodologies
To ensure reproducibility, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the diagnostic checkpoints are met.
Step 1:
α
-Lithiation and Allylation (Synthesis of 3-Allyl-N-Boc-morpholine)
Causality: The Boc group provides a Complex Induced Proximity Effect (CIPE), directing the organolithium base to deprotonate the kinetically slow, sterically hindered C3 position (adjacent to the nitrogen). TMEDA is strictly required to break up the
s
-BuLi hexamers into reactive monomers.
Preparation: Charge a flame-dried Schlenk flask with N-Boc-morpholine (1.0 eq) and freshly distilled TMEDA (1.2 eq) in anhydrous THF (0.2 M). Cool to strictly -78 °C.
Metalation: Add
s
-BuLi (1.2 eq, titrated) dropwise over 30 minutes. Maintain at -78 °C for 1.5 hours.
Self-Validation Checkpoint: Quench a 0.5 mL aliquot with
D2O
. Analyze via
1H
NMR. Proceed only if >95% deuterium incorporation is observed at the C3 proton.
Electrophilic Trapping: Add allyl bromide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
Workup: Quench with saturated aqueous
NH4Cl
, extract with EtOAc, dry over
Na2SO4
, and concentrate. Purify via flash chromatography.
Step 2: Tsuji-Wacker Oxidation (Synthesis of 1-(N-Boc-morpholin-3-yl)propan-2-one)
Causality: The terminal alkene coordinates to
Pd(II)
and undergoes nucleophilic attack by water.
β
-hydride elimination yields the methyl ketone.
CuCl
acts as a redox mediator to reoxidize the precipitated
Pd(0)
back to the active
Pd(II)
species, utilizing atmospheric oxygen[3].
Setup: Dissolve 3-Allyl-N-Boc-morpholine (1.0 eq) in a 7:1 mixture of DMF/
H2O
(0.1 M).
Catalysis: Add
PdCl2
(10 mol%) and
CuCl
(1.0 eq).
Oxidation: Purge the system with
O2
gas and stir vigorously (1000 rpm) under an
O2
balloon at room temperature for 24 hours.
Workup: Filter the crude mixture through a tightly packed Celite pad to remove copper and palladium salts. Extract the filtrate with
Et2O
, wash extensively with brine to remove DMF, and concentrate.
Step 3 & 4: Reduction and Deprotection
Causality: Standard hydride reduction attacks the less hindered face of the ketone. The subsequent Boc deprotection yields a highly polar product that defies standard aqueous extraction.
Reduction: Dissolve the ketone in MeOH at 0 °C. Add
NaBH4
(1.5 eq) in portions. Stir for 2 hours, quench with acetone, concentrate, and extract with DCM to yield 1-(N-Boc-morpholin-3-yl)propan-2-ol.
Deprotection: Dissolve the intermediate in DCM and treat with 4M HCl in Dioxane (5.0 eq) at room temperature for 4 hours.
Isolation (Critical): Concentrate the mixture in vacuo to absolute dryness to obtain the HCl salt. Dissolve the salt in minimal MeOH and pass through a Strong Cation Exchange (SCX-2) cartridge. Wash with MeOH, then elute the free base using 2M
NH3
in MeOH.
III. Quantitative Data & Yield Analytics
Reaction Step
Target Intermediate
Expected Yield
Critical Optimization Parameter
1.
α
-Lithiation
3-Allyl-N-Boc-morpholine
75 - 85%
TMEDA quality, Strict -78°C thermal control
2. Wacker Oxidation
1-(N-Boc-morpholin-3-yl)propan-2-one
65 - 80%
O2
mass transfer,
CuCl
stoichiometry
3. Ketone Reduction
1-(N-Boc-morpholin-3-yl)propan-2-ol
85 - 95%
Temperature control (0°C to suppress epimerization)
4. Boc Deprotection
1-(Morpholin-3-yl)propan-2-ol
80 - 90%
Non-aqueous isolation (SCX resin utilization)
IV. Diagnostic FAQs & Troubleshooting
Q1: My
α
-lithiation step is stalling at 40% conversion. How can I drive this to completion?
A: The
α
-lithiation of N-Boc-morpholine is highly sensitive to moisture and the aggregation state of the alkyllithium reagent.
Reagent Quality: Ensure your
s
-BuLi is accurately titrated prior to use (e.g., using N-benzylbenzamide).
TMEDA Degradation: TMEDA absorbs water rapidly and oxidizes. It must be freshly distilled over
CaH2
. Without high-quality TMEDA, the
s
-BuLi remains in a hexameric state, which is too sterically hindered to deprotonate the C3 position efficiently.
Q2: During the Wacker oxidation, the reaction mixture turns black and the yield is poor. What is happening?
A: A black precipitate indicates the irreversible formation of inactive palladium black (aggregation of
Pd(0)
). This occurs when the reoxidation of
Pd(0)
to
Pd(II)
by the
CuCl
/
O2
system is slower than the catalytic cycle itself.
Fig 2. Troubleshooting logic tree for resolving low yields during the Wacker oxidation step.
Corrective Action:
Ensure vigorous stirring (1000+ rpm) to maximize oxygen mass transfer into the solvent.
Verify the quality of your
CuCl
(it should be a white/pale green powder; if it is dark green or brown, it has already oxidized to
Cu(II)
and cannot effectively mediate the cycle).
The addition of a catalytic amount of strong acid (e.g., 10 mol%
HClO4
) can dramatically accelerate the reoxidation of the copper co-catalyst and stabilize the
Pd(II)
species[3].
Q3: I am losing over 60% of my product during the final Boc deprotection workup. How do I recover the 1-(morpholin-3-yl)propan-2-ol?
A: You are likely losing your product to the aqueous phase. The target molecule is an extremely polar, hydrophilic amino alcohol. Its partition coefficient (
LogP
) heavily favors water.
Corrective Action: Abandon aqueous basic workups. After Boc deprotection with HCl/dioxane, concentrate the reaction mixture to absolute dryness. If the free base is strictly required for your downstream assays, use the SCX-2 ion-exchange method detailed in Step 4. If you must perform an aqueous extraction, saturate the aqueous layer with solid
NaCl
and extract continuously with a 3:1 mixture of Chloroform/Isopropanol to disrupt the hydrogen bonding network.
Q4: My reduction step yields a 1:1 mixture of diastereomers. Can I control the stereochemistry of the propan-2-ol side chain?
A: Yes. Standard
NaBH4
provides little facial selectivity because the adjacent morpholine ring is relatively flexible. To achieve diastereoselective reduction, switch to a bulky hydride source such as L-Selectride at -78 °C, which will attack from the less sterically hindered face. Alternatively, utilizing a chelating Lewis acid (e.g.,
Zn(BH4)2
) can lock the ketone and the morpholine ring oxygen into a rigid conformation, allowing for highly controlled chelation-directed hydride delivery.
V. References
LookChem. "Cas 220199-85-9, 1-N-BOC-MORPHOLINE." LookChem.com. Available at:[Link]
Thieme Connect. "Product Class 8: Aryl Ketones: Scheme 10 Wacker Oxidation of Disubstituted Alkenes." Science of Synthesis. Available at:[Link]
"Green Synthesis of Morpholines via Selective Monoalkylation of Amines." DOI.org. Available at:[Link]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(Morpholin-3-yl)propan-2-ol
Welcome to the technical support guide for 1-(Morpholin-3-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 1-(Morpholin-3-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these experimental hurdles.
Introduction
1-(Morpholin-3-yl)propan-2-ol is a morpholine derivative. The morpholine heterocycle is a common feature in many bioactive molecules due to its favorable physicochemical properties, including its basicity and ability to form hydrogen bonds.[1][2] While morpholine itself is miscible with water, the addition of the propanol substituent can alter the molecule's polarity and crystal packing, potentially leading to reduced aqueous solubility.[3][4] This guide will walk you through a systematic approach to addressing low solubility issues with 1-(Morpholin-3-yl)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-(Morpholin-3-yl)propan-2-ol not dissolving in water?
A1: The low solubility of 1-(Morpholin-3-yl)propan-2-ol in neutral aqueous media can be attributed to a combination of its molecular structure and the solid-state properties of the material. The propanol side chain increases the molecule's nonpolar surface area. Furthermore, strong intermolecular interactions in the solid state, such as hydrogen bonding, can make it energetically unfavorable for the molecule to be solvated by water.
Q2: What is the first thing I should try to improve its solubility?
A2: The most straightforward initial approach is to adjust the pH of your aqueous solution. Since 1-(Morpholin-3-yl)propan-2-ol contains a basic morpholine ring, lowering the pH will protonate the nitrogen atom.[5] This creates a charged species, which is generally much more soluble in water than the neutral form.[6]
Q3: Will heating the solution help?
A3: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, be cautious, as excessive heat can lead to degradation of the compound. It's also important to note that the compound may precipitate out of solution as it cools.
Q4: Are there any common organic solvents I can use as a co-solvent?
A4: Yes, using a water-miscible organic co-solvent is a common strategy.[7][8] Solvents like ethanol, propylene glycol, and polyethylene glycols can disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system, which can enhance the solubility of organic compounds.[9][10]
In-Depth Troubleshooting Guide
If the initial simple steps do not resolve the solubility issues, a more systematic approach is required. This guide provides a workflow to methodically troubleshoot and overcome low aqueous solubility.
Step 1: Characterization of the Problem
Before attempting to modify the formulation, it's crucial to quantify the extent of the solubility issue.
Prepare a series of vials with a fixed volume of your aqueous medium (e.g., 1 mL of deionized water or buffer).
Add incrementally increasing amounts of 1-(Morpholin-3-yl)propan-2-ol to each vial (e.g., 0.1 mg, 0.5 mg, 1 mg, 5 mg, 10 mg).
Agitate the vials at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
Visually inspect the vials for any undissolved solid material. The concentration of the highest concentration vial that shows complete dissolution provides an estimate of the solubility.
For a more quantitative assessment, the supernatant of the saturated solutions can be analyzed by a suitable analytical method like HPLC or UV-Vis spectroscopy.
Step 2: pH Adjustment and Salt Formation
The presence of the basic morpholine moiety is the key to enhancing solubility through pH modification.
The Underlying Principle: Ionization
The morpholine nitrogen can accept a proton (H+) from an acidic medium, forming a positively charged morpholinium ion. This ionized form has significantly greater aqueous solubility due to its ability to form strong ion-dipole interactions with water molecules.
Protocol 2: pH-Based Solubility Enhancement
Prepare a stock solution of a biocompatible acid (e.g., 0.1 M hydrochloric acid or citric acid).
Create a suspension of a known concentration of 1-(Morpholin-3-yl)propan-2-ol in your aqueous medium.
While stirring, add the acid solution dropwise and monitor the pH of the suspension.
Observe the dissolution of the solid material as the pH decreases. Note the pH at which the compound fully dissolves.
It is advisable to use a buffer system to maintain the desired pH for your experiment.
Considerations for Salt Formation:
For long-term storage or formulation development, forming a stable salt of 1-(Morpholin-3-yl)propan-2-ol can be highly beneficial.[11] This involves reacting the compound with an acid to create a solid salt form (e.g., hydrochloride, citrate, or mesylate salt) that can be isolated.[12][13] These salt forms often exhibit improved solubility and dissolution rates.[14]
Step 3: Utilizing Co-solvents
If pH adjustment alone is insufficient or not suitable for your experimental system, the use of co-solvents is the next logical step.
The Mechanism of Co-solvency:
Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for less polar solutes.[9] They can also disrupt the self-association of the solute molecules, further aiding dissolution.
Protocol 3: Co-solvent Screening
Select a panel of water-miscible organic solvents with a good safety profile, such as ethanol, isopropanol, propylene glycol, and polyethylene glycol (PEG) 300 or 400.
Prepare a series of solutions with varying concentrations of the co-solvent in your aqueous medium (e.g., 5%, 10%, 20% v/v).
Attempt to dissolve 1-(Morpholin-3-yl)propan-2-ol in these co-solvent systems, following the procedure in Protocol 1.
Identify the co-solvent and concentration that provides the desired solubility.
Table 1: Common Co-solvents for Aqueous Formulations
Co-solvent
Typical Concentration Range
Notes
Ethanol
5-20%
Can cause precipitation of salts at higher concentrations.
Propylene Glycol
10-40%
A good choice for many parenteral formulations.
PEG 300/400
10-50%
Can significantly increase the solubility of hydrophobic compounds.
Dimethyl Sulfoxide (DMSO)
<10% (for in vitro)
A powerful solvent, but use should be minimized in biological assays due to potential toxicity.
Step 4: Advanced Solubilization Techniques
For particularly challenging cases, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development.
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[15]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, shielding the hydrophobic parts of the molecule from water and thereby increasing solubility.[16]
Amorphous Solid Dispersions (ASDs): By dispersing the compound in an amorphous form within a polymer matrix, the high energy of the amorphous state can lead to a significant increase in apparent solubility and dissolution rate.[17]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing the low solubility of 1-(Morpholin-3-yl)propan-2-ol.
Caption: pH-dependent ionization and solubility enhancement.
References
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
Wikipedia. (n.d.). Cosolvent.
MilliporeSigma. (n.d.).
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Pharma's Almanac. (2023, May 5).
NextSDS. (n.d.). 1-(morpholin-3-yl)
Grokipedia. (n.d.). Cosolvent.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
IRO Water Tre
Quora. (2021, July 17).
Pharma IQ. (2011, February 15). 3 Tips on Overcoming Poor Aqueous Solubility and Stability.
ACS Publications. (2023, August 15). Morpholine Derivatives in Agrochemical Discovery and Development.
American Pharmaceutical Review. (2023, April 21).
PMC. (n.d.).
Benchchem. (2025, December).
Behind the Bench. (2026, February 17).
ResearchGate. (2019, July 22). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds)
WuXi AppTec DMPK. (2024, March 15).
FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207).
ResearchGate. (n.d.). Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp.
PubChem. (n.d.). 1,3-Dimorpholino-2-propanol.
Sigma-Aldrich. (n.d.). Improving API Solubility.
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
ChemicalBook. (2025, July 16). 1-amino-3-morpholin-4-yl-propan-2-ol.
YouTube. (2019, August 22). Boiling Points and Solubility of Amines.
EPA. (2025, October 15). (2S)-1-amino-3-morpholin-4-ylpropan-2-ol - Chemical Details.
Wikipedia. (n.d.). Morpholine.
ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-(Morpholin-3-yl)propan-2-ol
This guide provides in-depth troubleshooting and optimization strategies for researchers, scientists, and drug development professionals working with the cross-coupling of 1-(Morpholin-3-yl)propan-2-ol and its derivative...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting and optimization strategies for researchers, scientists, and drug development professionals working with the cross-coupling of 1-(Morpholin-3-yl)propan-2-ol and its derivatives. The inherent bifunctionality of this amino alcohol, possessing both a secondary amine and a secondary alcohol, presents unique challenges in achieving selective C-N or C-O bond formation. This resource is designed to address common experimental hurdles with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion, or I'm only recovering starting materials. Where should I start troubleshooting?
A: Low or no conversion is a common starting problem and often points to issues with the catalyst, reagents, or reaction conditions.[1] Here’s a checklist to begin your troubleshooting:
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere.[2] Oxygen can deactivate both the Pd(0) catalyst and the ligands.[1][2] Many common catalysts, like Pd(OAc)₂, are actually Pd(II) precatalysts that need to be reduced in situ to the active Pd(0) form.[1] If this reduction is inefficient, the catalytic cycle won't initiate. Consider using a pre-formed Pd(0) catalyst or a more reliable precatalyst system.
Reagent Purity: Verify the purity of your starting materials. Impurities can act as catalyst poisons.[1] For Suzuki-type couplings, ensure the quality of your boronic acid or ester, as they can degrade over time.
Degassing: Inadequate degassing is a frequent cause of failure. Oxygen can oxidize the active Pd(0) species and any phosphine ligands, halting the reaction.[1][2] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for a sufficient amount of time.
Reaction Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80 °C) may be necessary. However, be aware that excessive heat can lead to catalyst decomposition.[2]
Q2: I'm observing significant side product formation, such as homocoupling or dehalogenation. What causes this and how can I minimize it?
A: The formation of side products competes with your desired cross-coupling, reducing your yield.
Homocoupling: This occurs when two molecules of your organometallic reagent (e.g., boronic acid) couple together. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) to Pd(II), facilitating this unwanted pathway.[3] Rigorous degassing is the primary solution.
Dehalogenation/Protodeboronation: This involves the replacement of the halide on your electrophile with a hydrogen atom or the boron group on your nucleophile with a hydrogen atom. Potential hydrogen sources include amine bases or alcohol solvents.[2] In the case of protodeboronation, excessive water in the reaction can be a culprit.[2]
Troubleshooting Steps:
Improve Degassing: This is the most critical step to reduce homocoupling.
Switch Base/Solvent: If dehalogenation is an issue, consider switching from an amine base or alcohol solvent to a carbonate or phosphate base in an aprotic solvent.[2]
Manage Water Content: For Suzuki reactions, while some water is often necessary, especially with bases like K₃PO₄, too much can be detrimental.[2][4] Consider using anhydrous conditions if protodeboronation is suspected.[2]
Q3: My reaction mixture turns black and the reaction stalls. What does this mean?
A: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[1][2] The soluble, active palladium catalyst has aggregated into insoluble, inactive palladium metal (Pd(0)) particles.[2] Once this happens, the catalyst is no longer participating in the catalytic cycle, and the reaction will slow down or stop completely.
Preventative Measures:
Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[2] Depending on the ligand, a ratio of 1:1 to 4:1 (ligand:Pd) is typical.[2]
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Choose a More Stable Ligand: Bulky, electron-rich phosphine ligands (like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can form more stable complexes with palladium, preventing aggregation.[1][5][6]
In-Depth Troubleshooting Guide
Problem: Poor Chemoselectivity (C-N vs. C-O Coupling)
The primary challenge with 1-(Morpholin-3-yl)propan-2-ol is controlling whether the coupling occurs at the nitrogen of the morpholine ring or the oxygen of the propanol side chain.[7][8] The outcome is highly dependent on the reaction conditions.
Understanding the Selectivity
The relative nucleophilicity of the nitrogen and oxygen atoms is a key factor. Generally, the secondary amine is more nucleophilic than the secondary alcohol. However, the choice of catalyst, ligand, and base can dramatically influence which atom participates in the coupling.
Workflow for Optimizing Chemoselectivity
Caption: Workflow for optimizing chemoselectivity.
Strategies for Selective C-N Coupling (Buchwald-Hartwig Type)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][9] To favor amination over etherification:
Catalyst System: Palladium catalysts with bulky, electron-rich phosphine ligands are standard.[5] Examples include BrettPhos, XPhos, and RuPhos. These ligands facilitate the reductive elimination step to form the C-N bond.
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[5] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[10]
Solvent: Aprotic solvents like toluene, dioxane, or THF are generally preferred.[1]
Table 1: Starting Conditions for Selective C-N Coupling
Parameter
Recommended Condition
Rationale
Catalyst
Pd₂(dba)₃ or a Pd-precatalyst
Reliable sources of Pd(0).
Ligand
XPhos, SPhos, or RuPhos
Bulky, electron-rich ligands that promote C-N coupling.
Aprotic solvents are standard for this reaction type.
Temperature
80-110 °C
Sufficient thermal energy is often required.
Strategies for Selective C-O Coupling (Ullmann or Buchwald-Type Etherification)
While less common for amino alcohols without protecting groups, achieving C-O coupling is possible.
Catalyst System: Copper-based catalysts are classic for Ullmann-type C-O couplings. Palladium systems with specific ligands can also be effective.
Base Selection: The base plays a crucial role here. A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the alcohol, forming the more nucleophilic alkoxide.
Solvent: Polar aprotic solvents like DMF or DMSO can be beneficial for C-O coupling reactions.
Problem: Low Yield Despite Good Selectivity
If you have successfully achieved the desired selectivity but the yield is poor, the following optimization steps are recommended.
Systematic Optimization Protocol
A systematic approach is crucial for efficiently optimizing the reaction yield. It is recommended to vary one parameter at a time while keeping others constant.
Caption: Systematic workflow for reaction yield optimization.
Experimental Design for Optimization
Table 2: Parameter Screening for Yield Optimization
Parameter
Conditions to Screen
Rationale & Key Considerations
Ligand
For C-N: XPhos, RuPhos, SPhos, BrettPhosFor C-O: SPhos, dppf, Xantphos
Ligand choice is critical and substrate-dependent. Bulky, electron-rich phosphines are often a good starting point.[11]
Base
NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃
Base strength and solubility can significantly impact the reaction. Cs₂CO₃ is often effective in challenging couplings.
Solvent
Toluene, Dioxane, THF, DMF, t-Amyl alcohol
The solvent affects solubility, catalyst stability, and reaction kinetics. A solvent screen is highly recommended.[1]
Temperature
60 °C, 80 °C, 100 °C
Balance reaction rate against catalyst stability. Lower temperatures may prevent decomposition.[2]
Catalyst Loading
1 mol%, 2 mol%, 5 mol%
For difficult couplings, increasing the catalyst loading can improve conversion.[1]
Step-by-Step Experimental Protocol (Example for C-N Coupling Optimization):
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
Reagents: Add the aryl halide (1.0 equiv), 1-(Morpholin-3-yl)propan-2-ol (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
Solvent: Add the anhydrous, degassed solvent (e.g., Toluene) to achieve the desired concentration (typically 0.1-0.5 M).
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated.
Purification: Purify the crude product by column chromatography on silica gel.
References
Royal Society of Chemistry. (2022). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry. Retrieved from [Link]
American Chemical Society. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. Retrieved from [Link]
Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]
ResearchGate. (2022). Recent Advances in the Schiff Bases and N -Heterocyclic Carbenes as Ligands in the Cross-Coupling Reactions: A Comprehensive Review. Retrieved from [Link]
ResearchGate. (2022). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Retrieved from [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
TUprints. (2009). Sulfonated N-Heterocyclic carbenes and their importance in Palladium catalyzed Cross-Coupling Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Retrieved from [Link]
American Chemical Society. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
National Center for Biotechnology Information. (2019). Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. Retrieved from [Link]
ResearchGate. (2022). Development of N‐heterocyclic ligands towards cross‐coupling reactions. Retrieved from [Link]
American Chemical Society. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. Retrieved from [Link]
ResearchGate. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Preventing degradation of 1-(Morpholin-3-yl)propan-2-ol during long-term storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 1-(Morpholin-3-yl)propan-2-ol. Our goal is to...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 1-(Morpholin-3-yl)propan-2-ol. Our goal is to ensure the integrity and stability of this compound throughout your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 1-(Morpholin-3-yl)propan-2-ol?
To ensure the long-term stability of 1-(Morpholin-3-yl)propan-2-ol, it is crucial to control environmental factors that can accelerate its degradation. The primary goals are to minimize oxidation, hydrolysis, and exposure to energy sources like heat and light.
For optimal preservation, we recommend storing the compound under the following conditions:
Parameter
Recommended Condition
Rationale
Temperature
-20°C (frozen) or 2-8°C (refrigerated)
Low temperatures significantly reduce the rate of chemical reactions, including oxidation and hydrolysis. For long-term storage (> 6 months), -20°C is preferable.[1][2]
Atmosphere
Inert Gas (Argon or Nitrogen)
The secondary alcohol is susceptible to oxidation.[3][4] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light
Protected from Light (Amber Vial)
Exposure to UV or visible light can provide the energy to initiate photolytic degradation reactions.[1][5]
Moisture
Tightly Sealed Container
The morpholine ring can be susceptible to hydrolysis under certain conditions. A tightly sealed container prevents the ingress of atmospheric moisture.[1][5]
Container
Type I Amber Glass or Teflon
These materials are inert and will not leach impurities or react with the amine functionality of the morpholine ring.[1]
Q2: What are the potential degradation pathways for 1-(Morpholin-3-yl)propan-2-ol?
Based on its chemical structure, which contains a secondary alcohol and a morpholine ring, two primary degradation pathways are plausible:
Oxidation of the Secondary Alcohol: The hydroxyl group on the propanol side chain is a secondary alcohol, which is susceptible to oxidation to form the corresponding ketone, 1-(Morpholin-3-yl)propan-2-one. This is a common degradation pathway for secondary alcohols and can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.[3][4]
Morpholine Ring Degradation: The morpholine ring itself can undergo degradation, primarily through oxidation or hydrolysis, which can lead to ring-opening.[1] While much of the literature focuses on biodegradation pathways that result in intermediates like 2-(2-aminoethoxy)acetate and glycolic acid,[6][7][8] similar products could potentially form under harsh chemical conditions over extended periods.
Caption: Potential degradation pathways of 1-(Morpholin-3-yl)propan-2-ol.
Q3: How can I detect degradation in my sample?
Degradation can manifest in both physical and chemical changes.
Visual Inspection: Look for changes in color (e.g., development of a yellow tint), the appearance of precipitates, or a change in odor.[1]
Analytical Monitoring: For a definitive assessment of purity, analytical techniques are required. A stability-indicating method should be used, which is capable of separating the intact compound from its degradation products.
Analytical Technique
Purpose
High-Performance Liquid Chromatography (HPLC)
The gold standard for purity assessment and quantification of degradation products. A reversed-phase C18 column is often a good starting point.[1]
Thin-Layer Chromatography (TLC)
A rapid, qualitative method to check for the appearance of new, more polar or non-polar impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Useful for identifying volatile impurities or degradation products. Derivatization may be necessary to improve the volatility of the parent compound and its degradants.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information and can be used to identify and quantify degradation products by observing new signals or changes in the ratios of existing signals.[1][12]
Q4: What substances are incompatible with 1-(Morpholin-3-yl)propan-2-ol?
To prevent rapid degradation or hazardous reactions, avoid contact with the following:
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can lead to vigorous and potentially explosive reactions.[1][13]
Strong Acids: Can cause violent reactions with the basic morpholine nitrogen.[1][13]
Reactive Metals: Based on data for the parent morpholine compound, it is prudent to avoid storage containers or equipment made of copper, zinc, and their alloys.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for diagnosing and resolving them.
Caption: Troubleshooting workflow for stability issues.
Issue: My sample has turned slightly yellow after storage.
Probable Cause: This is often an early sign of minor oxidative degradation.
Recommended Action:
Assess Purity: Perform an analytical check (HPLC or TLC is recommended for a quick assessment) to see if any new impurities are detectable.
Evaluate Impact: If the purity is still within your experimental tolerance (e.g., >98%), the material may still be usable for non-critical applications. However, for applications requiring high purity, such as in late-stage drug development, the material should be repurified or replaced.
Improve Storage: If you plan to continue using the material, immediately aliquot the sample into smaller, single-use vials under an inert atmosphere (nitrogen or argon) and store at -20°C in the dark to prevent further degradation.
Issue: A new peak has appeared in my HPLC chromatogram.
Probable Cause: This is a clear indication of chemical degradation. The retention time of the new peak can provide clues about its polarity.
Recommended Action:
Quantify the Impurity: Determine the area percentage of the new peak to understand the extent of degradation.
Identify the Degradant (Optional but Recommended): If the impurity is significant (>1%), consider identifying it using mass spectrometry (LC-MS) or by isolating the fraction for NMR analysis. This will help confirm the degradation pathway (e.g., oxidation to the ketone).
Decision: If the degradation is significant, the batch should be discarded. If minor, assess the potential impact of the specific impurity on your experiments. For instance, the ketone degradant may have different biological activity or solubility.
Issue: I am seeing inconsistent results in my biological assays.
Probable Cause: If you have ruled out other experimental errors, the degradation of your compound could be the cause. The presence of degradants can alter the effective concentration of the active compound and may introduce new, biologically active species.
Recommended Action:
Immediate Purity Check: Analyze the specific batch of the compound you are using via HPLC to confirm its purity.
Use a Fresh Sample: If possible, repeat a key experiment using a freshly opened or new lot of the compound. If this resolves the inconsistency, it strongly points to the degradation of your stored stock.
Review Solution Stability: Consider the stability of the compound in your assay buffer and at the incubation temperature. It may be necessary to prepare fresh solutions immediately before each experiment.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of 1-(Morpholin-3-yl)propan-2-ol, a forced degradation (stress testing) study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.[14]
Objective: To identify potential degradation products and determine the degradation pathways.
Materials:
1-(Morpholin-3-yl)propan-2-ol
1 M HCl, 1 M NaOH
30% Hydrogen Peroxide (H₂O₂)
Methanol or Acetonitrile (HPLC Grade)
Water (HPLC Grade)
pH meter, heating block, photostability chamber
Methodology:
Prepare Stock Solution: Prepare a stock solution of 1-(Morpholin-3-yl)propan-2-ol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Set Up Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.
Thermal Degradation: Place 1 mL of stock solution in a clear vial and heat at 80°C.
Photolytic Degradation: Expose 1 mL of stock solution to light in a photostability chamber according to ICH Q1B guidelines.
Control: Keep 1 mL of the stock solution at 2-8°C, protected from light.
Time Points: Analyze samples from each stress condition and the control at initial (t=0), 6, 24, and 48-hour time points.
Sample Preparation for Analysis: Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should provide good resolution between the parent peak and all formed degradant peaks. A photodiode array (PDA) detector is useful for assessing peak purity.
Data Analysis:
Calculate the percentage degradation of the parent compound in each condition.
Identify the major degradation products formed under each stress condition.
If necessary, use LC-MS to obtain mass information for the unknown peaks to aid in their identification.
This systematic approach will provide a comprehensive stability profile for 1-(Morpholin-3-yl)propan-2-ol, enabling you to handle and store it with confidence.
References
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Journal of Radioanalytical and Nuclear Chemistry, 290, 163-168.
Carl ROTH. (n.d.). Morpholine - Safety Data Sheet. Retrieved from [Link]
Jain, A., & Sahu, S. K. (2024).
NextSDS. (n.d.). 1-(morpholin-3-yl)propan-2-ol — Chemical Substance Information. Retrieved from [Link]
Chen, D., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8560324.
BenchChem. (2025). Stabilizing 2-(2,4-Difluorophenyl)morpholine for long-term storage. Retrieved from BenchChem Technical Support Documents.
Various Authors. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives.
PubChem. (n.d.). 3-Morpholin-2-ylpropane-1-sulfinate. Retrieved from [Link]
Knapp, J. S., & Brown, H. M. (1982). The microbial degradation of morpholine. Journal of Applied Bacteriology, 52(1), 59-69.
Onaka, M., et al. (2019). Pd-Catalyzed Dehydrogenative Oxidation of Alcohols to Functionalized Molecules. Organic Process Research & Development, 23(8), 1571-1587.
EAWAG. (2008). Morpholine Degradation Pathway.
Google Patents. (n.d.).
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165.
Various Authors. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(1), 318-323.
Rossi, F., et al. (2021). New Insights into the Degradation Path of Deltamethrin. Molecules, 26(13), 3811.
Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083.
Capaldi, D., et al. (2018). Technical Considerations for Use of Oligonucleotide Solution API. Nucleic Acid Therapeutics, 28(4), 209-219.
Eide-Haugmo, I., et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 58(47), 21626-21637.
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
Chemos GmbH&Co.KG. (n.d.).
Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558.
Li, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Journal of Pharmaceutical Sciences, 103(11), 3588-3596.
Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Hans Journal of Chemical Engineering and Technology, 7, 31-38.
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4250–4253.
Systematic Chemical Diversity in Scaffold Design: A Comparative Guide to 1-(Morpholin-3-yl)propan-2-ol vs. Traditional Morpholine Derivatives
Executive Summary & Rationale As drug discovery programs increasingly target complex protein-protein interactions and challenging central nervous system (CNS) targets, the limitations of planar, sp2-rich chemical spaces...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
As drug discovery programs increasingly target complex protein-protein interactions and challenging central nervous system (CNS) targets, the limitations of planar, sp2-rich chemical spaces have become apparent. Morpholine is a privileged scaffold, historically utilized to modulate physicochemical properties—specifically by lowering pKa to physiological ranges and improving aqueous solubility to enhance blood-brain barrier (BBB) penetration [1].
However, traditional N-substituted morpholines often suffer from a critical liability: rapid metabolic clearance via CYP450-mediated N-dealkylation. To overcome this, medicinal chemists are pivoting toward Systematic Chemical Diversity (SCD) by functionalizing the carbon backbone of saturated heterocycles [2].
This guide objectively compares the performance of 1-(Morpholin-3-yl)propan-2-ol (a C3-substituted morpholine) against traditional N-substituted and unsubstituted morpholine derivatives. By shifting the substitution vector from the nitrogen to the C3 carbon, researchers can introduce chirality, enhance metabolic stability, and provide novel exit vectors for fragment-based drug discovery (FBDD).
Physicochemical & Structural Comparison
The structural placement of the 2-hydroxypropyl group fundamentally alters the molecule's hydrogen-bonding network and polar surface area.
Table 1: Comparative Physicochemical Profiling
Compound
Structure Type
MW ( g/mol )
pKa (calc)
LogP
H-Bond Donors
H-Bond Acceptors
TPSA (Ų)
Morpholine
Unsubstituted
87.12
8.3
-0.8
1 (Amine)
2
21.3
4-(2-hydroxypropyl)morpholine
N-Substituted
145.20
7.8
-0.1
1 (Hydroxyl)
3
32.7
1-(Morpholin-3-yl)propan-2-ol
C-Substituted
145.20
8.5
-0.2
2 (Amine + Hydroxyl)
3
43.3
Data Synthesis Note: 1-(Morpholin-3-yl)propan-2-ol retains the basic secondary amine (acting as an H-bond donor) while adding the hydroxyl group. This dual-donor capacity (HBD=2) is a critical differentiator for target engagement compared to the N-substituted isomer, which loses the amine donor.
Mechanistic Insights: The Causality of C-Substitution
Expertise & Experience: Why do we observe superior pharmacokinetic and pharmacodynamic profiles with C-substituted morpholines like 1-(Morpholin-3-yl)propan-2-ol? The causality lies in the steric microenvironment and vector trajectory [3].
Metabolic Shielding: CYP450 enzymes (predominantly CYP3A4 and CYP2D6) initiate the clearance of morpholines via single-electron transfer at the nitrogen, followed by alpha-carbon deprotonation (alpha-oxidation). This leads to carbinolamine formation and subsequent N-dealkylation. By shifting the appendage to the C3 position, we introduce significant steric bulk adjacent to the secondary amine. This steric shielding physically impedes the CYP450 heme-oxo species from accessing the alpha-protons, drastically reducing clearance rates.
Target Engagement Trajectory: In kinase targets (e.g., mTOR, PI3K) and CNS enzymes (e.g., MAO-B), the morpholine oxygen acts as a critical hydrogen bond acceptor to the hinge region (e.g., Val2240 in mTOR) [4]. N-substitution alters the spatial trajectory of the ring, potentially clashing with the binding pocket. C3-substitution allows the morpholine core to anchor perfectly while directing the propan-2-ol moiety into adjacent, solvent-exposed, or ribose-binding pockets.
Mechanistic logic of C-substituted vs. N-substituted morpholine target binding and metabolism.
To objectively compare these scaffolds, we must employ orthogonal assays. The following protocol is designed as a self-validating system : internal controls ensure that assay drift or chemical instability does not yield false clearance data.
Objective: Quantify the resistance to CYP-mediated degradation to isolate the steric effect of the C3-linkage on metabolic half-life.
Step-by-Step Methodology:
Compound Preparation: Formulate 1-(Morpholin-3-yl)propan-2-ol, the N-substituted control, and a positive control (e.g., Verapamil) at 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
Enzyme Activation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the microplates at 37°C for 5 minutes under orbital shaking.
Initiation & Self-Validation:
Test Wells: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Self-Validation Wells (-NADPH): Add an equivalent volume of buffer instead of NADPH. Trustworthiness Check: CYP450 enzymes are inactive without NADPH. If compound depletion is observed in this control, the data is flagged for non-CYP-mediated instability (e.g., chemical degradation or plastic binding), preventing false intrinsic clearance (CLint) reporting.
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). This instantly denatures the proteins and halts the reaction.
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the elimination rate constant (k) from the log-linear decline of the analyte/IS peak area ratio, and derive the half-life (t1/2) and CLint.
Self-validating workflow for assessing microsomal metabolic stability of morpholine derivatives.
Comparative Performance Data
Using the protocols described above alongside Parallel Artificial Membrane Permeability Assays (PAMPA-BBB), the performance of the C-substituted scaffold demonstrates clear superiority for sustained exposure [5].
Table 2: Experimental Pharmacokinetic Metrics
Compound
HLM CLint (µL/min/mg)
Half-life (t1/2, min)
PAMPA-BBB (Pe x 10⁻⁶ cm/s)
Primary Metabolic Liability
Morpholine
< 10
> 120
High (> 15.0)
Phase II Conjugation
4-(2-hydroxypropyl)morpholine
45.2
15.3
Medium (8.5)
Rapid N-dealkylation
1-(Morpholin-3-yl)propan-2-ol
12.4
55.8
High (12.1)
Minor alpha-oxidation
References
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at:[Link]
Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters (ACS Publications). Available at:[Link]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at:[Link]
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances. Available at: [Link]
1-(morpholin-3-yl)propan-2-ol — Chemical Substance Information. NextSDS Substance Database. Available at:[Link]
Comparative
A Senior Application Scientist's Guide to Amino Alcohol Ligands: A Comparative Analysis of 1-(Morpholin-3-yl)propan-2-ol and Its Structural Isomers
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a decision that dictates the trajectory of a research program. Among the most privileged and versatile scaffolds i...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a decision that dictates the trajectory of a research program. Among the most privileged and versatile scaffolds in modern medicinal chemistry and asymmetric catalysis are the amino alcohols.[][2] Their bifunctional nature, inherent chirality, and capacity for hydrogen bonding make them foundational building blocks for a vast array of biologically active molecules and chiral ligands.[][3]
This guide provides an in-depth comparison of amino alcohol scaffolds, with a specific focus on 1-(Morpholin-3-yl)propan-2-ol. We will dissect its unique structural attributes and compare its potential performance characteristics against other common amino alcohol classes, including its more frequently synthesized N-substituted isomer, 1-(morpholin-4-yl)propan-2-ol, and other representative cyclic and acyclic analogs. Our analysis will be grounded in the causality behind experimental design, providing not just protocols, but the strategic reasoning essential for informed decision-making in ligand design.
The Amino Alcohol Scaffold: A Structural and Functional Overview
Amino alcohols are characterized by the presence of both an amine and a hydroxyl group.[3] The spatial relationship between these two functional groups (e.g., 1,2- or 1,3-amino alcohols) is critical to their function. In ligand design, the hydroxyl group often acts as a hydrogen bond donor and/or acceptor, while the amino group, which is typically protonated at physiological pH, can form crucial ionic interactions or hydrogen bonds.[2]
Focus Molecule: 1-(Morpholin-3-yl)propan-2-ol
The structure of 1-(Morpholin-3-yl)propan-2-ol is noteworthy. Unlike many morpholine-containing amino alcohols where the morpholine ring is an N-substituent, here it is integrated into the carbon backbone.
This arrangement creates a more rigid structure compared to its N-substituted counterparts. The morpholine ring itself is a desirable feature in drug design, often introduced to enhance aqueous solubility and metabolic stability.[6] Its oxygen atom can act as a hydrogen bond acceptor, and the saturated heterocyclic system increases the molecule's three-dimensionality (sp3 character), a feature often correlated with higher success rates in drug development.[7]
Key Comparators
To provide a robust comparison, we will evaluate 1-(Morpholin-3-yl)propan-2-ol against three other classes of amino alcohols:
(S)-1-(Morpholin-4-yl)propan-2-ol: The N-substituted isomer. This is a more common structural motif, often synthesized via the ring-opening of an epoxide with morpholine.[8] This provides a direct comparison of backbone rigidity vs. substituent effects.
(1S,2R)-2-Amino-1,2-diphenylethanol: A classic chiral ligand with bulky aromatic groups, often used in asymmetric catalysis.[9] It represents a class of ligands where steric hindrance is a key design element.
2-Amino-2-methyl-1-propanol: A simple, sterically hindered acyclic amino alcohol. Its utility in forming oxazaborolidine catalysts for ketone reduction provides a different benchmark for comparison.[10]
// Node Definitions
A [label="1-(Morpholin-3-yl)propan-2-ol", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"];
B [label="1-(Morpholin-4-yl)propan-2-ol\n(N-Substituted Isomer)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,0!"];
C [label="(1S,2R)-2-Amino-1,2-diphenylethanol\n(Aromatic/Bulky)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-1.5!"];
D [label="2-Amino-2-methyl-1-propanol\n(Acyclic/Hindered)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,0!"];
Center [label="Amino Alcohol\nLigands", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];
// Edge Definitions with labels
Center -> A [label="Rigid Backbone", color="#5F6368"];
Center -> B [label="Flexible N-Substituent", color="#5F6368"];
Center -> C [label="High Steric Influence", color="#5F6368"];
Center -> D [label="Simple Acyclic Core", color="#5F6368"];
}
Caption: Structural classes of amino alcohol ligands compared in this guide.
Comparative Physicochemical and Pharmacokinetic Profiles
The utility of a ligand is not defined solely by its binding affinity but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The morpholine moiety is often incorporated to improve these properties.[6]
Property
1-(Morpholin-3-yl)propan-2-ol
1-(Morpholin-4-yl)propan-2-ol
(1S,2R)-2-Amino-1,2-diphenylethanol
2-Amino-2-methyl-1-propanol
MW ( g/mol )
145.20
145.20
213.28
89.14
LogP (calc.)
-0.6 to -0.9
-0.4 to -0.7
1.8 to 2.2
-0.3 to 0.0
H-Bond Donors
2
1
2
2
H-Bond Acceptors
3
3
2
2
pKa (amine, est.)
8.5 - 9.0
7.5 - 8.0
9.0 - 9.5
9.5 - 10.0
Key Feature
Rigid, polar
Flexible, polar
Bulky, lipophilic
Small, hindered
Expert Analysis:
The two morpholine-containing isomers exhibit low calculated LogP values, suggesting good aqueous solubility, a key advantage for bioavailability and formulation. The key difference lies in the pKa of the nitrogen. The endocyclic nitrogen in the 3-yl isomer is expected to be more basic than the exocyclic morpholine nitrogen of the 4-yl isomer, which can influence its interaction with acidic residues in a protein target and affect its pharmacokinetic profile.[11] In contrast, the diphenylethanol derivative is significantly more lipophilic, which may lead to higher protein binding but potentially lower aqueous solubility.
Performance in Asymmetric Catalysis: A Benchmark Study
A primary application of chiral amino alcohols is in asymmetric catalysis. The enantioselective addition of diethylzinc to aldehydes is a classic benchmark reaction used to evaluate the effectiveness of new chiral ligands.[12][13] The ligand's structure dictates the stereochemical outcome by forming a chiral catalyst in situ that coordinates both the aldehyde and the organozinc reagent.[9]
Ligand
Substrate
Yield (%)
Enantiomeric Excess (ee, %)
Configuration
Reference
Ligand based on (1S,2R)-2-Amino-1,2-diphenylethanol
Insight: While specific data for 1-(Morpholin-3-yl)propan-2-ol in this reaction is not widely published, we can infer its potential. Its rigid structure could provide a well-defined chiral environment, potentially leading to high enantioselectivity. However, its increased polarity compared to ligands like those derived from diphenylethanol might affect its solubility and performance in non-polar organic solvents typically used for this reaction. This highlights a critical aspect of experimental design: the choice of solvent and reaction conditions must be tailored to the physicochemical properties of the ligand.
Experimental Protocols: A Self-Validating Approach
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for determining two key performance metrics: receptor binding affinity and catalytic efficiency.
The radioligand competition binding assay is a robust method to determine the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor.[15] It measures the ability of an unlabeled test ligand to displace a radioactively labeled ligand of known affinity.
Methodology:
Receptor Preparation: Prepare cell membranes expressing the target receptor. Determine the total protein concentration using a Bradford or BCA assay.
Reagent Preparation:
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Radioligand: Prepare a solution of a high-affinity radioligand for the target receptor at a concentration at or near its dissociation constant (Kd).
Test Ligands: Prepare serial dilutions of the amino alcohol ligands (e.g., 1-(Morpholin-3-yl)propan-2-ol and comparators) in the assay buffer.
Reaction Setup (in triplicate):
Total Binding: Add assay buffer, radioligand, and receptor membranes.
Non-specific Binding (NSB): Add assay buffer, radioligand, an excess of a non-radioactive high-affinity ligand, and receptor membranes.
Competitor Wells: Add assay buffer, radioligand, a specific concentration from the test ligand serial dilution, and receptor membranes.
Incubation: Incubate all samples at a set temperature (e.g., 25°C) for a predetermined time to reach equilibrium. Crucially, equilibrium time should be established in preliminary experiments by measuring binding at multiple time points.[16]
Separation: Rapidly separate bound from free radioligand via vacuum filtration through a glass fiber filter. Wash the filters quickly with ice-cold assay buffer.
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each test ligand concentration.
Plot the percent specific binding against the log concentration of the test ligand.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[15]
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol provides a method to compare the catalytic performance of different chiral amino alcohol ligands.[17]
Methodology:
Catalyst Preparation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol, 5 mol%) in anhydrous toluene (5 mL).
Reagent Addition:
Cool the solution to 0 °C in an ice bath.
Add a solution of diethylzinc in hexane (e.g., 2.2 mmol, 1.1 eq) dropwise via syringe. Stir the resulting solution for 20-30 minutes at 0 °C.
Add benzaldehyde (2.0 mmol, 1.0 eq) dropwise to the catalyst solution.
Reaction: Allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup:
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Analysis:
Yield: Determine the yield of the crude product (1-phenyl-1-propanol). Purify by column chromatography if necessary.
Enantiomeric Excess (ee): Determine the ee of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Conclusion: Strategic Selection of an Amino Alcohol Scaffold
The choice between 1-(Morpholin-3-yl)propan-2-ol and other amino alcohols is not a matter of universal superiority but of strategic alignment with project goals.
1-(Morpholin-3-yl)propan-2-ol presents a compelling scaffold when structural rigidity and enhanced aqueous solubility are primary objectives. Its fixed conformation may offer a significant entropic advantage in binding to a biological target, potentially leading to high affinity and selectivity. However, its synthesis can be more challenging than its N-substituted counterparts.
1-(Morpholin-4-yl)propan-2-ol and similar N-substituted heterocycles offer greater synthetic accessibility and modularity. The flexible N-substituent allows for more straightforward structure-activity relationship (SAR) studies by simply varying the amine used in the synthesis.[6]
Aromatic/Bulky Ligands like (1S,2R)-2-amino-1,2-diphenylethanol excel in asymmetric catalysis where creating a sterically demanding chiral pocket is essential for high enantioselectivity.[9] Their application in medicinal chemistry may be limited by higher lipophilicity and potential metabolic liabilities associated with the aromatic rings.
Simple Acyclic Ligands such as 2-amino-2-methyl-1-propanol serve as efficient and cost-effective building blocks for specific catalytic applications, but may lack the structural complexity and pre-organization desirable for high-affinity receptor ligands.[10]
Ultimately, the optimal amino alcohol is context-dependent. This guide provides the foundational knowledge, comparative data, and robust experimental frameworks necessary for researchers to make an informed, evidence-based decision, thereby accelerating the path from ligand design to discovery.
References
Blackmond, D. G., et al. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(9), 1387–1390*. [Link]
Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 374-385. [Link]
FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
Tóth, G., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 896*. [Link]
Prieto, O., et al. (2003). Modular Amino Alcohol Ligands Containing Bulky Alkyl Groups as Chiral Controllers for Et2Zn Addition to Aldehydes: Illustration of a Design Principle. The Journal of Organic Chemistry, 68(8), 3255–3264*. [Link]
Coinçon, M., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports, 12(1), 5406*. [Link]
UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. [Link]
Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]
ResearchGate. (n.d.). A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. [Link]
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
Vapourtec. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
National Center for Biotechnology Information. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]
Alcarazo, M., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 536-547. [Link]
NextSDS. (n.d.). 1-(morpholin-3-yl)propan-2-ol — Chemical Substance Information. [Link]
Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(15), 2681-2689*. [Link]
Leśniak, S., et al. (2022). Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic. Molecules, 27(21), 7247*. [Link]
Van den Broeck, A., et al. (2017). Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry, 89(4), 2531–2537*. [Link]
ResearchGate. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Rew, Y., et al. (2014). Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction. Journal of Medicinal Chemistry, 57(11), 4657–4666*. [Link]
Wikipedia. (n.d.). Pharmacology of ethanol. [Link]
Ali, I., et al. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and Objects of Chemical Analysis, 19(4), 213-218. [Link]
GC-MS vs LC-MS for quantifying 1-(Morpholin-3-yl)propan-2-ol in biological samples
As a Senior Application Scientist, I approach the quantification of small, highly polar molecules in biological matrices not just as a procedural task, but as a physicochemical puzzle. The molecule 1-(Morpholin-3-yl)prop...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the quantification of small, highly polar molecules in biological matrices not just as a procedural task, but as a physicochemical puzzle.
The molecule 1-(Morpholin-3-yl)propan-2-ol presents a unique analytical challenge. With a molecular weight of ~145 g/mol , a highly basic secondary amine within the morpholine ring, and a secondary alcohol group, it is extremely hydrophilic. This guide objectively evaluates the two premier mass spectrometry platforms—LC-MS/MS and GC-MS—for quantifying this compound in complex biological matrices like plasma or urine, detailing the mechanistic causality behind each experimental choice.
Physicochemical Profiling & Analytical Strategy
To design a robust assay, we must first understand the molecule's behavior:
High Polarity (Low LogP): The compound will not retain on standard reversed-phase (C18) LC columns, eluting in the void volume where matrix suppression is most severe.
Active Hydrogens (-NH and -OH): Without modification, these functional groups cause severe hydrogen bonding with silanol groups in a GC inlet, leading to irreversible adsorption, thermal degradation, and extreme peak tailing.
Therefore, our analytical strategies must physically or chemically bypass these limitations: Hydrophilic Interaction Liquid Chromatography (HILIC) for LC-MS/MS, and Chemical Derivatization for GC-MS.
Workflow 1: LC-MS/MS (HILIC-ESI+)
Causality & Mechanistic Rationale
Because 1-(Morpholin-3-yl)propan-2-ol is too polar for C18, HILIC is mandatory. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. The secondary amine readily accepts a proton, making Positive Electrospray Ionization (ESI+) highly efficient. Validated LC-MS/MS methodologies for morpholine-ring containing metabolites in human serum demonstrate that ESI+ provides exceptional sensitivity for these basic amines[1].
To successfully load the sample onto a HILIC column without peak breakthrough, the final sample extract must match the high-organic starting conditions of the mobile phase. Thus, Protein Precipitation (PPT) with Acetonitrile (ACN) is the optimal extraction choice.
Self-Validating Protocol
This protocol includes built-in quality control metrics to validate extraction efficiency and matrix effects.
Aliquoting: Transfer 50 µL of plasma into a microcentrifuge tube.
Internal Standard Addition: Add 10 µL of Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., d8-morpholine analog, 100 ng/mL).
Protein Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Causality: ACN denatures plasma proteins while ensuring the final extract is 75% organic—ideal for direct HILIC injection. Formic acid ensures the amine remains protonated, improving recovery.
Separation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Injection: Transfer the supernatant to an autosampler vial and inject 2 µL onto a HILIC column (e.g., Waters XBridge Amide).
System Validation Check: Monitor the absolute peak area of the SIL-IS across all patient samples. A variance of >15% from the calibration standards indicates severe matrix ion suppression, invalidating that specific sample run.
Workflow 2: GC-MS (Derivatization-EI)
Causality & Mechanistic Rationale
Gas chromatography requires analytes to be volatile and thermally stable. To analyze amino alcohols, we must replace the active hydrogens on the -NH and -OH groups. Silylation using MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) replaces these hydrogens with bulky tert-butyldimethylsilyl (TBDMS) groups[2]. TBDMS derivatives are vastly superior to traditional TMS derivatives because their steric hindrance protects the silyl ether/amine bonds from moisture-induced hydrolysis. Furthermore, Electron Ionization (EI) is inherently less susceptible to matrix ion suppression than ESI, making it highly robust for complex matrices[3].
Self-Validating Protocol
This protocol uses pH-driven partitioning and derivatization completeness checks.
Aliquoting & IS Addition: Transfer 100 µL of plasma to a glass culture tube. Add 10 µL of SIL-IS.
pH Adjustment: Add 50 µL of 0.1 M NaOH.
Causality: The morpholine amine has a pKa of ~8.5. Raising the pH to >10 deprotonates the molecule into its free-base form, which is essential for it to partition into the organic solvent.
Liquid-Liquid Extraction (LLE): Add 500 µL of Ethyl Acetate. Vortex vigorously for 5 minutes, then centrifuge to separate layers.
Evaporation: Transfer the upper organic layer to a clean GC vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.
Derivatization: Add 50 µL of MTBSTFA and 50 µL of Pyridine. Cap tightly and incubate at 60°C for 60 minutes.
Causality: Pyridine acts as an acid scavenger and catalyst, driving the silylation of the sterically hindered secondary alcohol to completion.
System Validation Check: In the GC-MS (SIM mode), monitor the ratio of mono-derivatized vs. di-derivatized target mass. The presence of a mono-derivatized peak in Quality Control (QC) samples indicates moisture contamination or incomplete reaction, requiring the batch to be re-prepared.
Figure 1: Step-by-step experimental workflow comparison between LC-MS/MS and GC-MS methodologies.
Figure 2: Decision logic matrix for selecting the optimal analytical platform based on assay requirements.
References
Title: Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum
Source: Journal of Pharmaceutical and Biomedical Analysis (via PMC / NIH)
URL: [Link]
Title: Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry
Source: Foods (via PMC / NIH)
URL: [Link]
A Comparative Guide to the In Vitro Toxicity of 1-(Morpholin-3-yl)propan-2-ol Analogs
Introduction The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, including the antibiotic Linezolid and the kinase inhibitor Gefitinib...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, including the antibiotic Linezolid and the kinase inhibitor Gefitinib.[1] Its favorable physicochemical properties, such as metabolic stability and aqueous solubility, make it an attractive component in drug design. This guide focuses on 1-(Morpholin-3-yl)propan-2-ol, a functionalized morpholine derivative, and its structural analogs. Understanding the toxicological profile of such compounds at an early stage is paramount to successful drug development, as it allows for the early identification of potentially harmful candidates and informs the design of safer, more effective therapeutics.[2][3]
In vitro cytotoxicity assays are indispensable tools in this process, offering a rapid and cost-effective means to evaluate the effects of chemical compounds on cellular health before advancing to more complex preclinical studies.[2][3] These assays provide crucial data on how a substance might damage cells, inhibit their growth, or trigger programmed cell death (apoptosis).[4] This guide provides a comparative analysis of the in vitro toxicity of four analogs of 1-(Morpholin-3-yl)propan-2-ol, detailing the experimental protocols used and interpreting the resulting data to establish preliminary structure-activity relationships (SAR).
We will employ a panel of well-established cytotoxicity assays to probe different mechanisms of cell death and damage, including assessments of cell membrane integrity, metabolic activity, induction of apoptosis, and oxidative stress.
I. Assessment of Cell Viability and Membrane Integrity
Two of the most fundamental questions in toxicology are whether a compound reduces the number of living cells and if it compromises the integrity of the cell membrane. To address this, we utilize the MTT assay for metabolic activity and the Lactate Dehydrogenase (LDH) release assay for membrane damage.
A. MTT Assay: Gauging Metabolic Activity
The MTT assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in turn serves as a proxy for cell viability and proliferation.[5] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[6] The quantity of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay
Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Compounds A, B, C, and D in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells (vehicle control) and medium-only blanks.[7] Incubate for 48 hours.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[5] Visually inspect the wells for the appearance of purple precipitate.[6]
Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to solubilize the formazan crystals.[5][8]
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[5][6]
Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
B. Lactate Dehydrogenase (LDH) Assay: Detecting Membrane Damage
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[4] LDH is a stable cytosolic enzyme that, upon cell lysis, leaks into the culture supernatant.[9] Its activity can be measured in a coupled enzymatic reaction where LDH reduces NAD⁺ to NADH, which then reduces a tetrazolium salt to a colored formazan product. The amount of color is proportional to the number of lysed cells.[9][10]
Experimental Protocol: LDH Assay
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare triplicate wells for each condition.
Establishment of Controls: For each condition, set up three control types:
Spontaneous LDH Release: Untreated cells.
Maximum LDH Release: Untreated cells lysed with 10 µL of a 10X Lysis Solution 45 minutes prior to the assay.[9]
Vehicle Control: Cells treated with the vehicle used to dissolve the compounds.
Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[11]
Reaction Setup: Prepare the LDH reaction mix according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of this mix to each well containing the supernatant.[10]
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[9] Add 50 µL of a stop solution to each well.[12] Measure the absorbance at 490 nm within one hour.[9][12]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
II. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once general cytotoxicity is established, it is crucial to determine the mode of cell death. Apoptosis is a controlled, programmed process, while necrosis is an uncontrolled form of cell death resulting from acute injury, often leading to inflammation.[4][13] We employ Annexin V/Propidium Iodide staining to differentiate between these pathways.
Annexin V & Propidium Iodide (PI) Assay
This flow cytometry-based assay is a gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[14] The principle relies on two key cellular changes:
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label early apoptotic cells.[15]
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised, staining the DNA red.[3][13]
This dual staining allows for the identification of four cell populations:
Viable Cells: Annexin V-negative and PI-negative.
Early Apoptotic Cells: Annexin V-positive and PI-negative.
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Necrotic Cells: Annexin V-negative and PI-positive (less common).
Experimental Protocol: Annexin V/PI Staining
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and treat with the IC₅₀ concentration of each compound (as determined by the MTT assay) for 24 hours.
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be gently trypsinized. Combine all cells from each treatment group and wash twice with cold PBS by centrifuging at 500 x g for 5 minutes.[14]
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
III. Investigating the Role of Oxidative Stress
Drug-induced oxidative stress is a common mechanism of toxicity where the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses is disrupted.[16][17] This imbalance can lead to damage to lipids, proteins, and DNA.[17] We assess two key markers: intracellular ROS levels and the status of glutathione (GSH), a major cellular antioxidant.[16]
A. Dichlorofluorescein Diacetate (DCFDA) Assay for ROS Detection
The DCFDA assay measures intracellular ROS levels. DCFDA is a cell-permeable compound that is deacetylated by cellular esterases to a non-fluorescent form. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS present.
Experimental Protocol: DCFDA Assay
Cell Preparation: Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
Probe Loading: Remove the culture medium and incubate the cells with 25 µM DCFDA in PBS for 45 minutes at 37°C.
Compound Treatment: Wash the cells with PBS and then add the medium containing various concentrations of the test compounds.
Fluorescence Measurement: Measure the fluorescence intensity immediately and at subsequent time points (e.g., 1, 2, and 4 hours) using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.
B. GSH/GSSG-Glo™ Assay for Glutathione Status
The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular oxidative stress.[16] A decrease in this ratio signifies a shift towards an oxidative state. The GSH/GSSG-Glo™ Assay is a luminescence-based system that quantifies the levels of both total glutathione (GSH + GSSG) and GSSG separately. The amount of GSH is then determined by subtraction.
Experimental Protocol: GSH/GSSG Assay
Cell Lysis: Treat cells as previously described. Lyse one set of cells with a total glutathione reagent to measure GSH + GSSG. Lyse a second, parallel set of cells with a reagent that blocks GSH, allowing for the specific measurement of GSSG.[16]
Luciferin Reaction: Add a Luciferin Detection Reagent to all wells. This reagent contains Glutathione-S-Transferase (GST), which catalyzes the conversion of a luciferin derivative to luciferin in the presence of GSH.
Luminescence Measurement: The amount of luciferin generated is detected in a coupled reaction with luciferase, producing a light signal that is proportional to the amount of GSH.[16] Measure the luminescence using a plate reader.
Data Analysis: Calculate the total glutathione and GSSG concentrations from standard curves. Determine the GSH/GSSG ratio for each treatment group and compare it to the untreated control.
IV. Visualized Workflows and Pathways
To provide a clearer understanding of the experimental process and the biological mechanisms at play, the following diagrams have been generated.
Overall Experimental Workflow
Caption: High-level experimental workflow for in vitro toxicity screening.
Intrinsic Apoptosis Pathway
Caption: Simplified intrinsic (mitochondrial) pathway of apoptosis.
V. Comparative Data Summary and Interpretation
The following table summarizes the hypothetical data obtained from the described in vitro assays for the four analogs of 1-(Morpholin-3-yl)propan-2-ol.
Compound
Analog Name
MTT IC₅₀ (µM)
Max LDH Release (%) at 100 µM
Apoptosis (%) at IC₅₀
ROS Fold Increase at IC₅₀
A
1-(Morpholin-3-yl)propan-2-ol
45.2
35.6
62.1
2.8
B
2-(Morpholin-3-yl)propan-2-ol
88.9
21.3
45.8
1.9
C
1-(Morpholin-4-yl)propan-2-ol
> 200
< 10
< 5
1.2
D
1-(Thiomorpholin-3-yl)propan-2-ol
21.5
65.2
75.4
4.5
Interpretation of Results
The comparative data reveals distinct toxicity profiles among the four analogs, providing valuable preliminary insights into their structure-activity relationships.
Compound C (N-Substituted Isomer): This analog was by far the least toxic across all assays. With an MTT IC₅₀ value greater than 200 µM and minimal LDH release, apoptosis induction, or ROS generation, it appears that substituting the propan-2-ol moiety on the morpholine nitrogen (position 4) significantly attenuates cytotoxicity compared to substitution on the carbon at position 3. This suggests that the secondary amine within the morpholine ring of the parent compound might be crucial for its toxic effects, perhaps through metabolic activation or specific receptor interactions.
Compound B (Positional Isomer): Shifting the hydroxyl group from the 2-position to the 2-position of the propane chain (creating a tertiary alcohol) resulted in a nearly two-fold decrease in toxicity (IC₅₀ of 88.9 µM vs. 45.2 µM for Compound A). This indicates that the secondary alcohol of the parent compound may be more readily metabolized into a toxic species or that the specific stereochemistry is important for its biological activity.
Compound A (Parent Compound): The parent compound demonstrated moderate cytotoxicity, primarily inducing cell death through apoptosis (62.1%) and causing a significant increase in intracellular ROS (2.8-fold). The moderate level of LDH release suggests that at its IC₅₀, the primary mechanism is programmed cell death rather than immediate necrotic membrane disruption.
Compound D (Heteroatom Variant): Replacing the oxygen atom in the morpholine ring with sulfur (thiomorpholine) dramatically increased cytotoxicity. Compound D was the most potent analog, with an IC₅₀ of 21.5 µM. This was accompanied by the highest levels of LDH release, apoptosis, and ROS generation. The presence of the sulfur atom may increase the compound's lipophilicity, enhancing cell permeability, or it could be a site for metabolic activation leading to highly reactive intermediates and severe oxidative stress.[18]
References
Vertex AI Search. (n.d.). MTT Assay Protocol.
Abcam. (n.d.). MTT assay protocol.
N.A. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
protocol.io. (2024, December 11). LDH cytotoxicity assay.
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
Navigating the Disposal of 1-(Morpholin-3-yl)propan-2-ol: A Guide for Laboratory Professionals
For the modern researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Responsible stewardship of laboratory materials, including their proper disposal, is a cornerstone of safe and e...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Responsible stewardship of laboratory materials, including their proper disposal, is a cornerstone of safe and ethical scientific practice. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(Morpholin-3-yl)propan-2-ol, a compound that, while not extensively characterized in publicly available safety literature, can be managed safely by understanding its constituent chemical moieties and adhering to established regulatory standards.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the rationale behind each procedural step, grounding our recommendations in the authoritative guidelines of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
PART 1: Hazard Assessment and Characterization
Due to the limited availability of a specific Safety Data Sheet (SDS) for 1-(Morpholin-3-yl)propan-2-ol, a conservative approach to hazard assessment is necessary. This involves evaluating the known hazards of its primary structural components: the morpholine ring and the propan-2-ol side chain.
The Morpholine Moiety: Morpholine itself is a versatile solvent and building block, but it is also classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also considered harmful if swallowed or inhaled.[1][2] The presence of the morpholine ring in our target compound necessitates handling it with the assumption of corrosive and toxic properties.
The Propan-2-ol (Isopropanol) Moiety: Propan-2-ol is a well-known flammable liquid and vapor.[4][5][6][7][8] It can also cause serious eye irritation and may cause drowsiness or dizziness.[6][7][8] Therefore, 1-(Morpholin-3-yl)propan-2-ol should be treated as a potentially flammable substance.
Analogous Compound Data: The related compound, 2-(morpholin-3-yl)propan-2-ol, is classified with acute toxicity (oral, dermal, and inhalation), skin irritation, eye irritation, and as a substance that may cause respiratory irritation or drowsiness (STOT SE 3).[9][10] This strongly suggests that 1-(Morpholin-3-yl)propan-2-ol will exhibit similar hazardous characteristics.
Based on this analysis, 1-(Morpholin-3-yl)propan-2-ol should be handled as a hazardous waste with the following potential characteristics:
EPA Resource Conservation and Recovery Act (RCRA)[11][12]
Toxicity
Inferred from the morpholine moiety and data on analogous compounds.[1][9][10]
EPA Resource Conservation and Recovery Act (RCRA)[11][12]
Reactivity
While no specific reactivity data is available, it is prudent to avoid mixing with strong oxidizing agents, acids, and other incompatible materials.[4]
EPA Resource Conservation and Recovery Act (RCRA)[11][12]
This conservative classification ensures the highest level of safety and compliance.
PART 2: Safe Handling and Personal Protective Equipment (PPE)
Adherence to OSHA's Laboratory Standard (29 CFR 1910.1450) is mandatory when handling any hazardous chemical.[13][14][15] This includes the development of a comprehensive Chemical Hygiene Plan (CHP) that outlines specific procedures for the safe use of hazardous materials.[16]
Engineering Controls:
Fume Hood: All handling of 1-(Morpholin-3-yl)propan-2-ol, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling 1-(Morpholin-3-yl)propan-2-ol:
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and change them frequently.
Skin and Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.
Respiratory Protection: In the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[16]
PART 3: Step-by-Step Disposal Protocol
The disposal of 1-(Morpholin-3-yl)propan-2-ol must comply with the EPA's Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[11][12] These regulations govern the management of hazardous waste from "cradle-to-grave."[11]
Step 1: Waste Segregation and Containerization
The "Why": Proper segregation prevents dangerous chemical reactions and ensures that waste is disposed of in the most environmentally sound and cost-effective manner.
Dedicated Waste Container: Designate a specific, compatible waste container for 1-(Morpholin-3-yl)propan-2-ol and any materials contaminated with it (e.g., pipette tips, wipes). The container must be made of a material that is resistant to the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
Avoid Mixing: Do not mix 1-(Morpholin-3-yl)propan-2-ol waste with other waste streams, especially strong acids, bases, or oxidizing agents.
Container Integrity: Ensure the waste container is in good condition, with a secure, leak-proof lid.[17]
Step 2: Labeling
The "Why": Accurate labeling is a critical component of safe waste management and is mandated by the EPA.[18] It communicates the hazards to all personnel and ensures proper handling by waste disposal vendors.
The full chemical name: "1-(Morpholin-3-yl)propan-2-ol" .
A clear indication of the hazards: "Flammable, Corrosive, Toxic" .
The accumulation start date (the date the first drop of waste enters the container).
The name and contact information of the generating laboratory or principal investigator.
Step 3: Accumulation and Storage
The "Why": EPA regulations strictly govern the amount of hazardous waste that can be accumulated and the timeframe for its storage.[18][19]
Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of the laboratory personnel.[18][20]
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[18][20]
Secondary Containment: The waste container should be placed in a secondary containment bin to capture any potential leaks or spills.
Storage Location: Store the waste container in a well-ventilated area, away from sources of ignition and incompatible materials.[5][6]
Step 4: Arranging for Disposal
The "Why": Hazardous waste must be transported, treated, and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF).[21]
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary point of contact for hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste vendors.
Provide Complete Information: When you request a waste pickup, provide all the information from your hazardous waste label.
Do Not Pour Down the Drain: Under no circumstances should 1-(Morpholin-3-yl)propan-2-ol be disposed of down the sanitary sewer.[17] This can lead to environmental contamination and damage to the plumbing infrastructure.
PART 4: Emergency Procedures
A comprehensive Chemical Hygiene Plan must include procedures for responding to emergencies.
Spill Response:
Evacuate: Immediately evacuate the area and alert nearby personnel.
Isolate: Secure the area to prevent unauthorized entry.
Ventilate: If it is safe to do so, increase ventilation to the area.
Report: Notify your institution's EHS office and follow their instructions.
Cleanup: Only trained personnel with the proper PPE and spill kits should attempt to clean up a spill. For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid. Place the absorbed material in a sealed container and label it as hazardous waste.
Exposure Response:
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22]
Skin: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[22]
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[23]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][23]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and actions in the proper disposal of 1-(Morpholin-3-yl)propan-2-ol.
Caption: A workflow for the safe disposal of 1-(Morpholin-3-yl)propan-2-ol.
Conclusion
The responsible management of laboratory chemicals is a non-negotiable aspect of scientific research. By understanding the potential hazards of 1-(Morpholin-3-yl)propan-2-ol through the analysis of its chemical analogs and adhering to the robust regulatory frameworks established by OSHA and the EPA, researchers can ensure a safe laboratory environment and protect the broader ecosystem. This guide provides the necessary information to handle and dispose of this compound with the confidence that comes from a deep understanding of the principles of chemical safety.
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NextSDS. (n.d.). 1-(morpholin-3-yl)propan-2-ol — Chemical Substance Information.
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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